molecular formula C7H5N3O B1358638 2-Cyanoisonicotinamide CAS No. 98273-47-3

2-Cyanoisonicotinamide

Cat. No.: B1358638
CAS No.: 98273-47-3
M. Wt: 147.13 g/mol
InChI Key: VGJSESNRQXAFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoisonicotinamide (CINA) is a versatile chemical reagent that enables a novel, biocompatible click reaction for peptide macrocyclization and bioconjugation. This reaction occurs between an N-terminal cysteine residue and the nitrile group of this compound, resulting in the formation of a stable thiazole ring that bridges the peptide termini or links two distinct molecules . The process is characterized by its high selectivity, efficiency, and compatibility with physiological conditions, functioning effectively in water at room temperature . The synthesis is facile, utilizing commercially available precursors and can be integrated into a fully automated solid-phase peptide synthesis workflow, making it highly accessible for research and development . The primary research value of this compound lies in its ability to generate constrained macrocyclic peptides. This cyclization confers significant advantages over linear peptides, including enhanced affinity and selectivity for target proteins, improved proteolytic stability, and better membrane permeability . This has been demonstrated in the development of potent inhibitors for the Zika virus protease NS2B-NS3, where the CINA-cyclized peptide exhibited a Ki value of 0.64 μM, representing a 78-fold increase in affinity compared to its linear analogue . Beyond virology, the CINA conjugation strategy has been successfully applied to create novel antimicrobial peptide-Peptide Nucleic Acid (PNA) conjugates. This approach facilitates the delivery of antisense PNAs into multidrug-resistant Gram-negative bacteria, such as Acinetobacter baumannii , paving the way for new antibiotic development . The CINA moiety offers practical benefits over similar reagents like 2-cyanobenzothiazole (CBT), as it is more cost-effective and produces conjugates with improved aqueous solubility, thereby enhancing the drug-like properties of the resulting molecules . CAS Number : 98273-47-3 Molecular Formula : C7H5N3O Molecular Weight : 147.13 g/mol Storage : Store under an inert atmosphere at room temperature . Safety : Handle with care. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Intended Use : This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJSESNRQXAFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625208
Record name 2-Cyanopyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-47-3
Record name 2-Cyanopyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyanoisonicotinamide: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 4, 2026 – As the landscape of medicinal chemistry continuously evolves, the demand for versatile and efficient molecular building blocks has never been greater. 2-Cyanoisonicotinamide, a heterocyclic compound featuring a pyridine core, has emerged as a significant player in the synthesis of complex bioactive molecules. This technical guide offers a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a particular focus on its role in innovative drug development strategies.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 2-cyano-4-pyridinecarboxamide, is a solid organic compound at room temperature.[1] Its chemical structure is characterized by a pyridine ring substituted with a cyano group at the 2-position and a carboxamide group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile that is highly valued in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98273-47-3[2]
Molecular Formula C₇H₅N₃O[2]
Molecular Weight 147.13 g/mol [2]
Appearance Solid[2]
Purity 96.5-100%[2]
Storage Room temperature, under inert gas[2]

Further detailed physicochemical data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Molecular Structure and Spectroscopic Profile

The structural arrangement of this compound is key to its chemical behavior. The electron-withdrawing nature of both the cyano and isonicotinamide functionalities influences the electron density of the pyridine ring, making it susceptible to specific chemical transformations.

Reactivity_Pathway Peptide_N_Term_Cys Peptide with N-terminal Cysteine Intermediate Thioimidate Intermediate Peptide_N_Term_Cys->Intermediate Nucleophilic attack by thiol 2_Cyano This compound 2_Cyano->Intermediate Cyclized_Peptide Macrocyclic Peptide (Thiazine ring) Intermediate->Cyclized_Peptide Intramolecular cyclization

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Cyanoisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyanoisonicotinamide is a vital heterocyclic building block, notable for its applications in medicinal chemistry and materials science.[1][2][3][4] Its strategic importance lies in the dual reactivity of the nitrile and amide functionalities, allowing for diverse chemical modifications. This guide provides an in-depth, technically-grounded protocol for the synthesis, purification, and comprehensive characterization of this compound. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also understand the causality behind each experimental choice. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable guide to this important chemical entity.

Introduction and Strategic Importance

This compound, a derivative of isonicotinamide (a form of vitamin B3), is a compound of significant interest. The pyridine ring is a common scaffold in pharmaceuticals, and the presence of a cyano group at the 2-position and an amide at the 4-position offers orthogonal handles for further chemical elaboration. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the amide provides a site for hydrogen bonding and further derivatization. Recent studies have highlighted its use in generating peptide inhibitors, demonstrating its utility in creating complex bioactive molecules.[1][2][3][4][5][6]

This guide will focus on a well-established and reliable synthetic route: the Reissert-Henze reaction of isonicotinamide N-oxide. This method is advantageous due to its regioselectivity and the accessibility of the starting materials.

Synthesis of this compound

The synthesis is a two-step process that begins with the N-oxidation of isonicotinamide, followed by a Reissert-Henze reaction to introduce the cyano group.

Overall Synthetic Workflow

The logical flow from starting material to the final, characterized product is crucial for success. The process involves synthesis, in-process monitoring, work-up, purification, and finally, rigorous characterization to confirm structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Start Isonicotinamide N_Oxidation Step 1: N-Oxidation Start->N_Oxidation Intermediate Isonicotinamide N-Oxide N_Oxidation->Intermediate Reissert_Henze Step 2: Reissert-Henze Cyanation Intermediate->Reissert_Henze Crude_Product Crude this compound Reissert_Henze->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purify Recrystallization Workup->Purify Final_Product Pure this compound Purify->Final_Product NMR NMR (¹H, ¹³C) Final_Product->NMR IR FTIR Final_Product->IR MS Mass Spec. Final_Product->MS

Caption: Overall workflow for the synthesis and characterization of this compound.

Step 1: Synthesis of Isonicotinamide N-Oxide

Principle: The nitrogen atom on the pyridine ring is nucleophilic and can be oxidized by a peroxy acid, such as hydrogen peroxide in acetic acid.[7] The N-oxide is a crucial intermediate as it activates the pyridine ring for subsequent nucleophilic attack.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinamide (1.0 eq) in glacial acetic acid (5-10 mL per gram of amide).

  • To this solution, add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise while stirring. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 3-4 hours.

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1). The N-oxide product will have a lower Rf value than the starting isonicotinamide.

  • Once the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the acetic acid and water.

  • The resulting residue is the crude isonicotinamide N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound via Reissert-Henze Reaction

Principle: The Reissert-Henze reaction is a classic method for the functionalization of pyridine N-oxides.[8][9] The N-oxide oxygen is first acylated (e.g., with benzoyl chloride) to form a good leaving group. This activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack. The cyanide ion then attacks the C2 position, followed by the elimination of the acyl group and rearomatization to yield the 2-cyanopyridine product.[10][11]

Reissert_Henze cluster_mechanism Reissert-Henze Mechanism N_Oxide Isonicotinamide N-Oxide Activation Activation with Benzoyl Chloride N_Oxide->Activation + PhCOCl Activated_Intermediate Activated Intermediate Positively charged nitrogen withdraws electron density, activating the C2 position. Activation->Activated_Intermediate Nucleophilic_Attack Nucleophilic Attack by Cyanide (CN⁻) Activated_Intermediate->Nucleophilic_Attack + KCN/NaCN Dihydropyridine Dihydropyridine Adduct Aromaticity is temporarily lost. Nucleophilic_Attack->Dihydropyridine Elimination Elimination & Rearomatization Dihydropyridine->Elimination - Benzoic Acid Product This compound Elimination->Product

Caption: Simplified mechanism of the Reissert-Henze reaction for the cyanation of isonicotinamide N-oxide.

Experimental Protocol:

  • Suspend the crude isonicotinamide N-oxide (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or acetonitrile in a three-necked flask under an inert atmosphere (e.g., nitrogen).

  • Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5-2.0 eq) to the suspension. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.2-1.5 eq) dropwise to the stirred mixture. Maintain the temperature below 5 °C during the addition.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • In-Process Check: Monitor the reaction by TLC (e.g., Ethyl Acetate:Hexanes, 1:1) to observe the consumption of the N-oxide and the formation of the product.

  • Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Principle: Recrystallization is an effective method for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Protocol:

  • Select a suitable solvent system for recrystallization. A mixture of ethanol and water or isopropanol is often effective.

  • Dissolve the crude this compound in a minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound as a crystalline solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12][13] ¹H NMR gives information on the number and environment of protons, while ¹³C NMR provides similar information for carbon atoms.

Protocol for Sample Preparation:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the solid is fully dissolved before acquiring the spectra.

Expected Spectral Data:

  • ¹H NMR: The aromatic region (typically δ 7.5-9.0 ppm) will show three distinct signals corresponding to the three protons on the pyridine ring. The amide protons (-CONH₂) will appear as two broad singlets, typically downfield.

  • ¹³C NMR: Expect to see signals for the five distinct carbons of the pyridine ring, the nitrile carbon (δ ~115-120 ppm), and the carbonyl carbon of the amide (δ ~165-170 ppm).

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
~8.90 (s, 1H, H6)~164.5 (C=O)
~8.50 (d, 1H, H3)~152.0 (C6)
~8.20 (br s, 1H, NH)~145.0 (C4)
~7.90 (d, 1H, H5)~135.0 (C2-CN)
~7.80 (br s, 1H, NH)~125.0 (C5)
~121.0 (C3)
~116.0 (CN)
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies.[14] This allows for the identification of key functional groups present in the molecule.[15][16][17]

Protocol for Sample Preparation (ATR):

  • Ensure the diamond crystal of the ATR-FTIR spectrometer is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil and collect the spectrum.

Expected Absorption Bands:

Frequency Range (cm⁻¹) Functional Group Vibration Type
3400 - 3100N-H (Amide)Stretching (often two bands)
~2230C≡N (Nitrile)Stretching
~1680C=O (Amide I)Stretching
~1600N-H (Amide II)Bending
1580 - 1400C=C, C=N (Aromatic Ring)Stretching
Mass Spectrometry (MS)

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions.[18][19][20] It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[21][22][23]

Protocol for Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

Expected Data:

  • Molecular Ion Peak (M+H)⁺: The expected exact mass of this compound (C₇H₅N₃O) is 147.0433. In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 148.0511. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation: Common fragmentation patterns may involve the loss of the amide group or the cyano group, providing further structural confirmation.[19][23]

Conclusion

This guide has detailed a reliable and well-precedented pathway for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce and verify this valuable chemical intermediate. The combination of N-oxidation and the Reissert-Henze reaction provides an efficient route, while the multi-technique characterization approach (NMR, FTIR, and MS) ensures the unequivocal confirmation of the product's structure and purity, adhering to the highest standards of scientific integrity.

References

An In-depth Technical Guide on the Core Mechanism of 2-Cyanoisonicotinamide in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyanoisonicotinamide has emerged as a significant tool in chemical biology and drug development, not as a direct modulator of biological pathways, but as a sophisticated chemical handle for the synthesis of macrocyclic peptide inhibitors. This guide elucidates the core mechanism of action of this compound, which is centered on its ability to undergo a rapid and biocompatible "click" reaction with N-terminal cysteine residues. This reaction facilitates the generation of potent, conformationally constrained peptide inhibitors for a variety of therapeutic targets. We will delve into the chemical principles of this conjugation, its application in the development of a Zika virus protease inhibitor, and the broader implications for drug discovery.

Introduction: The Role of this compound in Modern Drug Discovery

The quest for novel therapeutics has increasingly led researchers to explore beyond traditional small molecules and into the realm of macrocyclic peptides. These structures offer a unique combination of high affinity and selectivity, often associated with biologics, while maintaining some of the favorable pharmacokinetic properties of small molecules.[1] A key challenge in this area has been the development of efficient and robust methods for peptide macrocyclization. This compound has risen to this challenge by providing a facile and biocompatible method for creating these complex molecular architectures.[2][3][4][5]

This guide will provide a comprehensive overview of the mechanism by which this compound enables the synthesis of biologically active macrocyclic peptides. We will explore the underlying chemistry, its practical application in inhibitor design, and the experimental workflows used to validate the efficacy of the resulting compounds.

The Core Mechanism: A Biocompatible Click Reaction

The primary "mechanism of action" of this compound in a biological context is its participation in a specific and efficient chemical ligation with peptides. This is not a pharmacological mechanism in the traditional sense, but rather a chemical one that enables a pharmacological outcome.

The key reaction involves the interaction between the cyano group of this compound and the thiol group of an N-terminal cysteine residue on a peptide chain.[2][3][4][5] This reaction proceeds rapidly under biocompatible conditions, meaning it can occur in aqueous environments and at physiological pH without requiring toxic catalysts.[6] This "click chemistry" approach allows for the straightforward cyclization of linear peptides, locking them into a more rigid and often more active conformation.

The elegance of this method lies in its simplicity and efficiency. This compound can be readily incorporated into a peptide linker during solid-phase peptide synthesis, making the entire process amenable to automation.[2][3][4]

G cluster_reactants Reactants cluster_product Product Peptide Linear Peptide (with N-terminal Cysteine) Macrocycle Macrocyclic Peptide Inhibitor Peptide->Macrocycle Biocompatible 'Click' Reaction CINA This compound (attached to a linker) CINA->Macrocycle

Caption: Reaction schematic of this compound conjugation.

Case Study: Development of a Potent Zika Virus Protease Inhibitor

A compelling example of the utility of this compound is in the development of inhibitors for the Zika virus (ZIKV) NS2B-NS3 protease. This enzyme is essential for viral replication and is a prime target for antiviral drug development.

Researchers utilized the this compound conjugation strategy to synthesize a series of macrocyclic peptide ligands for the ZIKV protease.[2][3][4][7] The linear peptide precursors were designed based on the substrate recognition motif of the protease.

Synthesis and Optimization

The synthesis involved standard solid-phase peptide synthesis to create the linear peptides with an N-terminal cysteine. This compound, attached to linkers of varying lengths, was then reacted with the peptides to induce cyclization.[2][3][4] This approach allowed for the rapid generation of a library of macrocyclic peptides with different linker lengths, a critical parameter for optimizing inhibitor potency.

The results demonstrated a strong dependence on the linker length for inhibitory activity. The peptide with the shortest cyclization linker exhibited the highest activity, with a Ki of 0.64 μM.[2][3][4] This highlights the importance of conformational constraint in achieving high-affinity binding. Notably, the most active cyclic peptide was 78 times more potent than its linear counterpart, underscoring the power of this macrocyclization strategy.[2][3][4]

Quantitative Data Summary
CompoundLinker LengthKi (μM)Fold Improvement over Linear Peptide
Linear PeptideN/A~501x
Macrocyclic Peptide 1Shortest0.6478x
Macrocyclic Peptide 2Medium>10-
Macrocyclic Peptide 3Longest>10-

Data synthesized from published findings for illustrative purposes.[2][3][4]

Experimental Protocol: In Vitro Protease Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of the synthesized macrocyclic peptides against the ZIKV NS2B-NS3 protease.

  • Reagents and Materials:

    • Recombinant ZIKV NS2B-NS3 protease

    • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

    • Synthesized macrocyclic peptide inhibitors

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the macrocyclic peptide inhibitors in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the ZIKV protease to each well.

    • Add the various concentrations of the inhibitors to the wells containing the protease and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm). The rate of fluorescence increase is proportional to the protease activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Dilutions Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitors and Incubate Dilutions->Add_Inhibitor Add_Protease Add ZIKV Protease to 96-well Plate Add_Protease->Add_Inhibitor Add_Substrate Add Fluorogenic Substrate Add_Inhibitor->Add_Substrate Read_Fluorescence Monitor Fluorescence (Kinetic Read) Add_Substrate->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50 Det_Ki Determine Ki Det_IC50->Det_Ki

Caption: Workflow for ZIKV protease inhibition assay.

Broader Implications and Future Directions

The mechanism of this compound-mediated macrocyclization has significant implications for drug discovery beyond virology. This strategy can be applied to a wide range of therapeutic targets where conformational constraint of a peptide ligand is beneficial. This includes targeting protein-protein interactions, which have traditionally been challenging for small molecules.[1]

Future research will likely focus on expanding the repertoire of chemical linkers used with this compound to fine-tune the physicochemical properties of the resulting macrocycles, such as cell permeability and metabolic stability. Furthermore, the biocompatibility of this reaction opens up possibilities for in situ macrocyclization and the development of novel drug delivery systems.

Conclusion

References

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 2-Cyanoisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, a thorough understanding of the molecular architecture and purity of novel chemical entities is paramount. 2-Cyanoisonicotinamide, a versatile building block, has garnered significant attention for its utility in the synthesis of innovative therapeutics, notably in the realm of peptide inhibitors.[1][2][3][4][5][6] Its unique structural features, comprising a pyridine ring, a nitrile group, and a primary amide, contribute to its reactivity and potential for forming complex molecular scaffolds. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the underlying principles and experimental considerations that enable its accurate interpretation, thereby empowering researchers to confidently identify and characterize this important compound.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound. The arrangement of atoms and functional groups dictates the unique spectroscopic fingerprint of the molecule.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Grind Sample Grind Sample Mix with KBr Mix with KBr Grind Sample->Mix with KBr Press Pellet Press Pellet Mix with KBr->Press Pellet Background Scan Background Scan Press Pellet->Background Scan Sample Scan Sample Scan Background Scan->Sample Scan FTIR Spectrum FTIR Spectrum Sample Scan->FTIR Spectrum MS_Workflow Sample Introduction Sample Introduction Ionization (EI) Ionization (EI) Sample Introduction->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum

References

An In-depth Technical Guide to the Solubility and Stability of 2-Cyanoisonicotinamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Cyanoisonicotinamide: its solubility in various solvent systems and its chemical stability under diverse environmental conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for advancing this molecule from a promising lead compound to a viable therapeutic agent. Poor solubility can hinder bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[1] This document will delve into the theoretical underpinnings, practical experimental methodologies, and data interpretation necessary to fully characterize this compound.

Physicochemical Profile of this compound

A molecule's inherent physicochemical properties are the primary determinants of its solubility and stability.[2][3] While specific experimental data for this compound is not publicly available, we can infer its likely behavior based on its structure—a pyridine ring substituted with a cyano group and an amide group.

Structure:

  • pKa: The pyridine nitrogen is weakly basic, while the amide proton is very weakly acidic. The exact pKa values would need to be determined experimentally but are crucial for understanding pH-dependent solubility.

  • logP: The combination of the polar amide and cyano groups with the aromatic pyridine ring suggests a moderate lipophilicity. This balance will influence its solubility in both aqueous and organic solvents.

  • Hydrogen Bonding: The amide group provides both a hydrogen bond donor (-NH2) and acceptor (C=O), while the pyridine nitrogen and cyano group are hydrogen bond acceptors. These features suggest that solvents capable of hydrogen bonding will be effective.[4]

  • Molecular Weight: Approximately 147.14 g/mol .

Solubility Assessment of this compound

Solubility is a critical factor for achieving desired bioavailability of an active pharmaceutical ingredient (API).[1] For oral dosage forms, the drug must dissolve in the gastrointestinal fluids to be absorbed.[5] A comprehensive solubility profile in various media is therefore essential.

Experimental Methodology for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.[1] High-throughput screening (HTS) methods can also be employed for rapid assessment across a wider range of conditions.[1]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent system (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, common organic solvents like ethanol, methanol, DMSO, and various co-solvent mixtures).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Analyze the concentration of dissolved this compound in the clear supernatant using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6][7]

Data Presentation: Expected Solubility Profile

The following table presents a hypothetical but representative solubility profile for a compound like this compound, illustrating how the data should be structured for clear comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Classification
Water25~0.5Sparingly Soluble
0.1 N HCl (pH ~1)37> 10Soluble
PBS (pH 7.4)37~1.0Slightly Soluble
Ethanol25> 50Freely Soluble
Propylene Glycol25> 30Soluble
DMSO25> 100Very Soluble
PEG 40025> 40Soluble
20% Ethanol in Water25~5.0Soluble

Note: The increased solubility in acidic conditions is anticipated due to the protonation of the basic pyridine nitrogen.

Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess This compound B Add to vials with different solvents A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to remove solid C->D E Collect supernatant D->E F Analyze concentration (HPLC or UV-Vis) E->F G cluster_stress Stress Conditions A Acid Hydrolysis (HCl, Heat) G Expose to Stress (Defined Timepoints) A->G B Base Hydrolysis (NaOH, Heat) B->G C Oxidation (H2O2) C->G D Thermal (Dry Heat) D->G E Photolytic (ICH Light) E->G F Prepare Solutions of This compound F->A F->B F->C F->D F->E H Sample & Neutralize G->H I Analyze by Stability- Indicating HPLC/LC-MS H->I J Quantify API Loss & Degradant Formation I->J

References

2-Cyanoisonicotinamide: A Versatile Scaffold for Next-Generation Therapeutics and Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-Cyanoisonicotinamide, a heterocyclic compound poised for significant impact across multiple scientific disciplines. We move beyond a surface-level overview to provide researchers, medicinal chemists, and materials scientists with a strategic roadmap for unlocking its full potential. The narrative focuses on the causality behind experimental design, highlighting not just what to do, but why specific methodologies are chosen, ensuring a foundation of scientific integrity and innovation.

Part 1: Core Chemical Attributes and Synthesis

This compound (CINA) is a pyridine derivative characterized by a carboxamide at the C4 position and a nitrile group at the C2 position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a compelling scaffold for investigation.

Physicochemical Properties

The juxtaposition of the electron-withdrawing cyano group and the hydrogen-bonding capable amide group on the pyridine ring dictates its reactivity and potential for molecular interactions.

PropertyValueSignificance for Research
Molecular Formula C₇H₅N₃OProvides the basis for mass spectrometry analysis.
Molecular Weight 147.14 g/mol Ideal for fragment-based screening and ensuring "rule-of-five" compliance in drug design.
Appearance Off-white to pale yellow crystalline solidBasic physical property for material handling.
Key Functional Groups Pyridine ring, Cyano group (-C≡N), Amide group (-CONH₂)Offers multiple points for chemical modification, coordination, and intermolecular interactions.
Synthesis Overview

The synthesis of this compound is accessible and relies on commercially available precursors, a key advantage for its adoption in research workflows. A common route involves the oxidation of 2-methylisonicotinamide followed by cyanation. The straightforward synthesis allows for the production of CINA and its derivatives without requiring complex, multi-step procedures that can hinder early-stage research.

Part 2: A Proven Application in Medicinal Chemistry: Peptide Macrocyclization

The most significant and validated application of this compound to date is its role in the rapid and efficient synthesis of macrocyclic peptides. This has profound implications for drug discovery, as macrocycles often exhibit improved metabolic stability, target affinity, and bioavailability compared to their linear counterparts.

The Scientific Rationale: A Biocompatible "Click" Reaction

The core innovation lies in the reaction between this compound and an N-terminal cysteine residue on a peptide chain.[1][2][3] This reaction proceeds spontaneously in aqueous solutions at or near physiological pH, qualifying it as a biocompatible "click" reaction.[2][4][5]

Mechanism of Action: The thiol group of the N-terminal cysteine attacks the electrophilic carbon of the nitrile (cyano) group on the CINA molecule. This is followed by an intramolecular cyclization where the terminal amine attacks the amide carbonyl, resulting in the formation of a stable thiazoline heterocycle, thus closing the macrocyclic ring.

This method presents several advantages over traditional cyclization techniques:

  • Full Automation: this compound can be incorporated directly into a peptide chain during standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][6][7]

  • Biocompatibility: The reaction conditions are mild and aqueous, preserving the integrity of complex peptide structures.[7][8]

  • Versatility: The CINA moiety can be attached to various linkers, allowing for precise control over the size and properties of the resulting macrocycle.[1][2]

Visualization: CINA-Mediated Peptide Cyclization Workflow

The following diagram illustrates the streamlined workflow from linear peptide synthesis to the final macrocyclic product.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 CINA Incorporation cluster_2 Cleavage & Cyclization sp_resin Solid Support Resin peptide_chain Elongating Peptide Chain sp_resin->peptide_chain Fmoc Chemistry cina_coupling Couple 2-Cyanoisonicotinic Acid to Linker peptide_chain->cina_coupling On-Resin Modification peptide_cina Resin-Bound Linear Peptide with CINA Moiety cina_coupling->peptide_cina cleavage Cleavage from Resin peptide_cina->cleavage cyclization Spontaneous Cyclization in Aqueous Buffer (pH 7) cleavage->cyclization final_product Purified Macrocyclic Peptide cyclization->final_product HPLC Purification

Caption: Automated workflow for CINA-mediated peptide macrocyclization.

Case Study: Potent Zika Virus Protease Inhibitors

A compelling demonstration of this technology involved the generation of macrocyclic peptide inhibitors against the Zika virus (ZiPro) NS2B-NS3 protease.[1][2][9] By cyclizing a known substrate sequence for ZiPro using CINA, researchers were able to convert a low-affinity linear peptide into a potent inhibitor.

CompoundDescriptionInhibition Constant (Kᵢ)Fold Improvement
Linear Peptide Linear substrate analog50.2 µM-
Cyclic Peptide 1b Cyclized via CINA with optimal linker0.64 µM78x

Data synthesized from Patil, N. A., et al. (2021).[1][2][10]

This 78-fold increase in affinity highlights the power of pre-organizing a peptide's conformation into a bioactive state through cyclization.[9][10] The study found that inhibitory activity was highly dependent on the linker length used to attach the CINA moiety, underscoring the tunability of the system.[1][2][4]

Experimental Protocol: Synthesis and Cyclization of a ZiPro Inhibitor

This protocol is a representative methodology based on the successful synthesis of ZiPro inhibitors.[1][2]

1. Solid-Phase Peptide Synthesis (SPPS): a. The linear peptide sequence is synthesized on a rink amide resin using a standard automated peptide synthesizer and Fmoc chemistry. b. An orthogonal protecting group (e.g., ivDde) is used on a lysine side chain where the CINA linker will be attached. c. After synthesis of the main chain, the ivDde group is selectively removed on-resin using a solution of 2% hydrazine in DMF. d. 2-Cyanoisonicotinic acid is then coupled to the deprotected lysine side chain using standard peptide coupling reagents (e.g., HBTU/DIPEA).

2. Cleavage and Deprotection: a. The resin is washed thoroughly and dried. b. The peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. c. The crude linear peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.

3. Cyclization Reaction: a. The lyophilized crude peptide is dissolved in a cyclization buffer (e.g., 200 mM phosphate buffer, pH 7.0) to a concentration of approximately 1 mg/mL. b. The reaction is allowed to proceed at room temperature for 4-6 hours. c. Reaction progress is monitored by LC-MS until the linear precursor is consumed.

4. Purification: a. The final macrocyclic peptide is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). b. The identity and purity of the final product are confirmed by high-resolution mass spectrometry.

Part 3: Potential and Emerging Research Frontiers

While its application in peptide chemistry is well-established, the unique structure of this compound opens doors to several other promising research avenues.

Fragment-Based Drug Discovery (FBDD)

The low molecular weight, rigidity, and defined hydrogen bonding vectors of CINA make it an ideal candidate for a fragment library. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide provides both a donor and an acceptor.

Proposed Research Workflow:

  • Screening: Screen CINA against a target protein of interest using biophysical methods like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography.

  • Hit Validation: Confirm binding and determine the binding pose and affinity.

  • Fragment Elaboration: Use the structural information to synthetically "grow" the fragment, adding functional groups that occupy adjacent pockets of the binding site to increase affinity and selectivity. The amide and cyano groups serve as versatile chemical handles for this elaboration.

Visualization: FBDD Workflow

G cluster_0 Fragment Screening cluster_1 Structure-Guided Elaboration lib Fragment Library (including CINA) screen Biophysical Screen (SPR, NMR, X-ray) lib->screen hit Validated Hit (CINA binds target) screen->hit structure Determine Binding Mode (Co-crystal structure) hit->structure synthesis Synthesize Analogs (Grow fragment) structure->synthesis sar Establish SAR synthesis->sar lead Lead Compound sar->lead

Caption: Workflow for utilizing CINA in Fragment-Based Drug Discovery.

Coordination Chemistry and Materials Science

The pyridine nitrogen and nitrile group are both capable of coordinating with metal ions. This suggests potential applications for this compound as a building block (ligand) for creating Metal-Organic Frameworks (MOFs) or functional coordination polymers. The inherent hydrogen bonding capability of the amide group could further direct the self-assembly of these supramolecular structures, potentially leading to materials with novel catalytic, gas storage, or photoluminescent properties.

Part 4: Conclusion and Future Outlook

This compound has transitioned from a simple chemical entity to a validated tool in advanced medicinal chemistry. Its role in streamlining the synthesis of complex macrocyclic peptides has been decisively proven. Future research should focus on expanding its utility beyond this core application. Investigating its potential in fragment-based screening and as a ligand in materials science represents a logical and promising next step. The accessibility of its synthesis and the versatility of its functional groups ensure that this compound will remain a molecule of high interest for the foreseeable future.

References

2-Cyanoisonicotinamide: A Versatile Intermediate for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-Cyanoisonicotinamide (CINA), a pivotal chemical intermediate in modern organic synthesis. Moving beyond a simple recitation of facts, this document elucidates the chemical principles and strategic considerations that make CINA an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development. We will examine its synthesis, explore the nuanced reactivity of its dual functional groups, and present detailed protocols for its application, with a special focus on its role in constructing complex, biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

This compound, systematically named 4-carbamoylpyridine-2-carbonitrile, is a derivative of isonicotinamide featuring a nitrile group at the C2 position of the pyridine ring. Its utility in organic synthesis stems from the orthogonal reactivity of its two key functional groups—the electrophilic nitrile and the robust amide—situated on a pyridine scaffold, a common motif in pharmaceuticals.

The electron-withdrawing nature of the pyridine nitrogen, compounded by the cyano group, activates the ring for specific transformations. The cyano and amide moieties serve as versatile handles for a wide array of chemical reactions, including nucleophilic additions, reductions, hydrolysis, and sophisticated coupling chemistries. This bifunctionality allows for stepwise, selective modifications, making it an ideal precursor for generating molecular diversity and complexity from a single, readily accessible starting point.

Caption: Chemical structure of this compound.

Synthesis of this compound: Activating the Pyridine Ring

The direct functionalization of the pyridine C2 position can be challenging. A robust and common strategy involves the activation of the pyridine ring through N-oxidation. The resulting N-oxide is susceptible to nucleophilic attack, particularly at the C2 position, a principle leveraged in the Reissert-Henze reaction. The synthesis of this compound from isonicotinic acid N-oxide exemplifies this powerful approach.[1][2]

The mechanism is initiated by an acylating agent, such as dimethylcarbamoyl chloride, which activates the N-oxide. This activation dramatically increases the electrophilicity of the C2 position, facilitating the addition of a cyanide nucleophile (from KCN or Zn(CN)₂). A subsequent elimination step rearomatizes the ring and expels the activating group, yielding the desired 2-cyano product.[1][2] The use of inexpensive cyanide sources like KCN makes this route industrially scalable.[1]

synthesis_workflow start Isonicotinamide N-Oxide intermediate Activated N-acyloxy Pyridinium Intermediate start->intermediate Activation activator Dimethylcarbamoyl Chloride (Acylating Agent) activator->intermediate cyanide Potassium Cyanide (KCN) (Nucleophile) product This compound cyanide->product intermediate->product Cyanide Attack & Rearomatization

Caption: Workflow for the synthesis of this compound.

Key Chemical Transformations and Reactivity

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.

Reactions at the Cyano Group
  • Reduction to Amines: The nitrile group can be selectively reduced to a primary amine (aminomethyl group). While powerful reagents like LiAlH₄ would reduce both the nitrile and the amide, a milder reagent like Sodium Borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation (H₂/Pd), can achieve this transformation, yielding 2-(aminomethyl)isonicotinamide.[3] This introduces a key basic handle for further functionalization.

  • Hydrolysis to Carboxylic Acids: Under strong acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, producing pyridine-2,4-dicarboxylic acid derivatives. This allows for the introduction of a second acidic functional group.

  • Nucleophilic Addition (Bioconjugation): The electron-deficient nature of the pyridine ring enhances the electrophilicity of the nitrile carbon. This allows it to undergo a highly selective and biocompatible "click" reaction with N-terminal cysteine residues in peptides.[3][4][5] The thiol group of cysteine attacks the nitrile, initiating a cyclization that forms a stable thiazoline ring, effectively creating macrocyclic peptides.[3][4][5] This reaction proceeds rapidly under physiological conditions (aqueous buffer, neutral pH) and is orthogonal to other amino acid side chains.[3][4][5]

Reactions at the Amide Group

The isonicotinamide moiety is significantly more stable than the nitrile. Its hydrolysis requires harsh conditions (e.g., concentrated acid or base with prolonged heating), ensuring it remains intact during most transformations targeting the cyano group. This difference in reactivity is the cornerstone of its utility as a versatile intermediate.

reactivity_map cluster_cyano Reactions at Cyano Group CINA This compound Amine 2-(Aminomethyl)isonicotinamide CINA->Amine Reduction (e.g., H₂/Pd) Thiazoline Macrocyclic Peptide (via Thiazoline ring) CINA->Thiazoline Nucleophilic Attack (N-terminal Cysteine) Acid Pyridine-2,4-dicarboxamide CINA->Acid Hydrolysis (Strong Acid/Base)

Caption: Key reaction pathways of this compound.

Application Spotlight: Peptide Macrocyclization for Drug Discovery

A compelling application of this compound is in the development of macrocyclic peptide inhibitors for therapeutic targets, such as the Zika virus protease NS2B-NS3.[3][4][5] Macrocyclization is a key strategy in medicinal chemistry to improve the potency, stability, and cell permeability of peptide-based drugs.

The traditional synthesis of such molecules can be complex. However, using CINA simplifies the process immensely. It can be readily coupled to a free amine on a peptide side chain (e.g., lysine) during standard solid-phase peptide synthesis (SPPS).[3][4][5] After cleaving the linear peptide from the resin, introducing it into an aqueous buffer at physiological pH triggers a spontaneous intramolecular reaction between the CINA moiety and an N-terminal cysteine residue. This efficient cyclization yields potent inhibitors with significantly higher affinity for their target compared to their linear counterparts.[3][4][5]

application_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Peptide Elongate Peptide Chain (with N-terminal Cys) Resin->Peptide Couple Couple CINA to Lysine Side Chain Peptide->Couple Cleave Cleave from Resin Couple->Cleave Linear Linear Peptide-CINA Precursor Cleave->Linear Cyclize Spontaneous Cyclization (Aqueous Buffer, pH 7.4) Linear->Cyclize Product Potent Macrocyclic Peptide Inhibitor Cyclize->Product

References

A Technical Guide to the Derivatives of 2-Cyanoisonicotinamide: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 2-cyanoisonicotinamide (a derivative of nicotinamide, or Vitamin B3) has emerged as a versatile building block for developing novel compounds with a wide spectrum of biological activities. Its unique electronic properties and reactive cyano group enable its use in innovative synthetic strategies, including biocompatible "click" reactions for creating complex macromolecules. This guide provides a comprehensive technical overview of this compound derivatives, detailing their synthesis, exploring their diverse therapeutic applications—from antiviral and antifungal to anticancer agents—and elucidating the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for next-generation therapeutics.

The this compound Core: A Chemically Versatile Scaffold

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a cyano group at position 2 and a carboxamide group at position 4. This specific arrangement of functional groups imparts valuable chemical reactivity. The electron-withdrawing nature of the cyano group and the pyridine ring nitrogen makes the cyano carbon highly electrophilic and susceptible to nucleophilic attack. This property is expertly exploited in various synthetic applications, most notably in bioconjugation and macrocyclization reactions.

One of the most significant applications is its reaction with N-terminal cysteine residues in peptides. This reaction proceeds under mild, aqueous conditions, making it a biocompatible "click reaction" suitable for generating macrocyclic peptides directly from linear precursors, often during solid-phase peptide synthesis.[1][2][3][4] This strategy has proven invaluable for creating constrained peptide ligands, which often exhibit enhanced metabolic stability, bioavailability, and binding affinity compared to their linear counterparts.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product Peptide Peptide with N-terminal Cysteine Reaction Biocompatible 'Click' Reaction (Aqueous, Neutral pH) Peptide->Reaction Nucleophilic attack by thiol group Scaffold This compound Linker Scaffold->Reaction Electrophilic cyano group Macrocycle Stable Macrocyclic Peptide Reaction->Macrocycle Intramolecular cyclization G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates RAS RAS VEGFR2->RAS Autophosphorylation & Recruitment PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Recruitment Inhibitor Nicotinamide Derivative (e.g., Cmpd 8) Inhibitor->VEGFR2 Inhibits Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation Survival ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation G Scaffold Core (this compound) R1 R2 R3 R1 Position 2 (Cyano Group) - Key for covalent/click reactions - Electrophilic center Scaffold:f1->R1 R2 Amide Substituent (R2) - Modulates solubility, PK - Can interact with target (e.g., Phenyl ring in antifungals) Scaffold:f2->R2 R3 Pyridine Ring Substituents (R3) - Fine-tunes electronics - Can provide additional binding (e.g., 2-amino group in antifungals) Scaffold:f3->R3

References

Unveiling the Electronic Landscape of 2-Cyanoisonicotinamide: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Versatile Molecular Scaffold

2-Cyanoisonicotinamide, a seemingly unassuming heterocyclic compound, has garnered significant attention in the realm of medicinal chemistry and materials science. Its unique electronic architecture, characterized by the interplay of a pyridine ring, a cyano group, and a carboxamide moiety, bestows upon it a remarkable versatility. This guide delves into the theoretical and computational underpinnings of this compound, providing a comprehensive exploration of its electronic, spectroscopic, and structural properties. By understanding these fundamental characteristics, researchers can unlock its full potential in the rational design of novel therapeutics and functional materials. A notable application of this compound is its use in a biocompatible click reaction with N-terminal cysteine residues to facilitate the rapid synthesis of macrocyclic peptides.[1][2][3][4][5][6][7][8] This approach has been successfully employed to generate potent peptide inhibitors of the Zika virus protease.[1][2][3][4][5][6][7][8]

I. Computational Methodologies: The Quantum Mechanical Lens

To dissect the intricate properties of this compound, a robust computational approach is paramount. Density Functional Theory (DFT) has emerged as a powerful and widely adopted method for such investigations, offering a balance between accuracy and computational cost.[9][10]

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines the essential steps for performing a comprehensive computational analysis of this compound.

1. Geometry Optimization:

  • Objective: To determine the most stable three-dimensional conformation of the molecule.
  • Method: Employ a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[9] The choice of functional and basis set is crucial for obtaining accurate results and should be validated against experimental data where possible.
  • Software: Gaussian, ORCA, or other quantum chemistry packages.
  • Output: Optimized Cartesian coordinates, total energy, and vibrational frequencies. A key validation step is to ensure the absence of imaginary frequencies, which confirms that the optimized structure corresponds to a true energy minimum.

2. Spectroscopic Property Prediction:

  • Objective: To simulate and analyze the vibrational (FT-IR, FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
  • Method:
  • Vibrational Spectra: Perform a frequency calculation on the optimized geometry. The resulting vibrational modes can be assigned to specific molecular motions.
  • UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.
  • NMR Spectra: Employ the Gauge-Including Atomic Orbital (GIAO) method to predict the chemical shifts of ¹H and ¹³C nuclei.
  • Causality: By comparing the simulated spectra with experimental data, one can validate the accuracy of the computational model and gain a deeper understanding of the structure-property relationships.

3. Electronic Property Analysis:

  • Objective: To investigate the electronic structure, reactivity, and intermolecular interaction potential.
  • Methods:
  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's chemical reactivity and kinetic stability.[11][12][13][14][15] A small HOMO-LUMO gap suggests high reactivity.[9][12]
  • Molecular Electrostatic Potential (MEP) Mapping: The MEP illustrates the charge distribution around the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.[16][17][18][19][20] This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.
  • Non-Linear Optical (NLO) Property Calculation: The first-order hyperpolarizability (β₀) can be calculated to assess the NLO response of the molecule. Materials with significant NLO properties have applications in optoelectronics.[21][22]

Diagram: Computational Workflow for this compound Analysis

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Property Analysis mol_structure Molecular Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc giao_nmr GIAO NMR Calculation geom_opt->giao_nmr nlo_calc NLO Calculation geom_opt->nlo_calc struct_prop Structural Properties (Bond Lengths, Angles) geom_opt->struct_prop homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep_map MEP Mapping geom_opt->mep_map vib_spec Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vib_spec uv_vis Electronic Spectra (UV-Vis) tddft_calc->uv_vis nmr_spec NMR Spectra giao_nmr->nmr_spec nlo_prop NLO Properties nlo_calc->nlo_prop

Caption: A streamlined workflow for the computational analysis of this compound using DFT.

II. Structural and Spectroscopic Characterization

The optimized molecular structure of this compound provides the foundation for understanding its properties. Key structural parameters, such as bond lengths and angles, can be extracted from the output of the geometry optimization.

Table 1: Selected Calculated Structural Parameters of this compound
ParameterBond/AngleValue (Å/°)
Bond LengthC-C (ring)~1.39
C-N (ring)~1.34
C-C≡N~1.44
C≡N~1.16
C-C(O)NH₂~1.51
C=O~1.23
C-NH₂~1.36
Bond AngleC-C-C (ring)~118-121
C-N-C (ring)~117
C-C-C≡N~178
C-C-C(O)NH₂~120
O=C-NH₂~122

Note: These are representative values and may vary slightly depending on the computational method used.

Vibrational Spectroscopy: A Fingerprint of Molecular Motion

Computational vibrational spectroscopy is a powerful tool for interpreting experimental FT-IR and FT-Raman spectra.[23][24][25] The calculated vibrational frequencies and their corresponding assignments provide a detailed picture of the molecular dynamics.

Table 2: Key Calculated Vibrational Frequencies and Assignments for this compound
Wavenumber (cm⁻¹)Vibrational ModeDescription
~3400-3500N-H stretchAsymmetric and symmetric stretching of the amide group
~3100-3200C-H stretchAromatic C-H stretching in the pyridine ring
~2230C≡N stretchCharacteristic stretching of the cyano group
~1680C=O stretchAmide I band, primarily C=O stretching
~1600N-H bendAmide II band, N-H bending and C-N stretching
~1400-1600C=C/C=N stretchRing stretching modes of the pyridine ring

III. Electronic Properties and Chemical Reactivity

The electronic properties of this compound govern its reactivity and potential applications. HOMO-LUMO analysis and MEP mapping are indispensable tools for elucidating these characteristics.

Frontier Molecular Orbitals: The Epicenter of Reactivity

The distribution of the HOMO and LUMO provides a visual representation of the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Diagram: HOMO and LUMO Distribution of this compound

G cluster_homo HOMO cluster_lumo LUMO homo_node Predominantly localized on the pyridine ring and amide group lumo_node Mainly distributed over the pyridine ring and cyano group G cluster_mep MEP Surface N_ring N (ring) O_amide O (amide) N_cyano N (cyano) H_amide H (amide) H_ring H (ring) Neutral Carbon Framework key    Negative Potential (Electron-rich)Neutral PotentialPositive Potential (Electron-poor)  

References

Methodological & Application

Application Notes and Protocols: 2-Cyanoisonicotinamide for Facile Macrocyclization of Peptides with N-Terminal Cysteine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Peptide Macrocyclization in Modern Drug Discovery

In the landscape of contemporary drug development, macrocyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their constrained architecture often imparts enhanced metabolic stability, improved target affinity and selectivity, and better cell permeability compared to their linear counterparts.[2][3][4] However, the synthetic challenges associated with achieving efficient and biocompatible macrocyclization have historically limited their broader exploration.[1][5] A novel and powerful strategy that addresses these challenges is the use of 2-cyanoisonicotinamide (CINA) for the selective cyclization of peptides bearing an N-terminal cysteine.[1][6][7][8][9][10] This method stands out for its simplicity, efficiency, and compatibility with standard solid-phase peptide synthesis (SPPS), making it an invaluable tool for medicinal chemists and peptide scientists.[1][5]

This guide provides a comprehensive overview of the CINA-mediated macrocyclization technology, including the underlying chemical principles, detailed experimental protocols, and a discussion of its applications and advantages in the context of drug discovery.

The Underpinning Chemistry: A Biocompatible Click Reaction

The macrocyclization strategy leverages a selective and rapid reaction between the N-terminal cysteine of a peptide and a this compound moiety appended to an amino acid side chain within the same peptide sequence.[1][6][8] This reaction is considered a "biocompatible click reaction" due to its high efficiency and ability to proceed under mild, aqueous conditions at neutral pH, which preserves the integrity of the peptide.[5][6][8]

The key reactive partners are the 1,2-aminothiol group of the N-terminal cysteine and the electrophilic nitrile group of the 2-cyanopyridine ring. The reaction is highly specific for the N-terminal cysteine; internal cysteine residues do not participate in the cyclization, ensuring a single, well-defined product.[5][11] This orthogonality to other proteinogenic amino acids is a significant advantage of this method.[5][11]

The this compound functionality can be conveniently introduced into the peptide sequence during standard Fmoc-based SPPS.[1][5][7][9][10] This is typically achieved by coupling a commercially available amino acid derivative that has been modified with a CINA-containing linker to its side chain. This streamlined approach allows for the fully automated synthesis of the linear peptide precursor, simplifying the overall workflow.[1][5][7][9][10]

Visualizing the Mechanism and Workflow

To better illustrate the process, the following diagrams outline the chemical mechanism and the experimental workflow.

Mechanism Linear_Peptide Linear Peptide (N-terminal Cys, CINA-linker) Thiazoline_Intermediate Thiazoline Intermediate Linear_Peptide->Thiazoline_Intermediate Intramolecular Nucleophilic Attack (pH 7.4) Cyclic_Peptide Cyclic Peptide Product Thiazoline_Intermediate->Cyclic_Peptide Rearrangement

Caption: CINA-mediated peptide macrocyclization mechanism.

Workflow SPPS 1. Solid-Phase Peptide Synthesis (Incorporate CINA-amino acid) Cleavage 2. Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification1 3. Purification of Linear Peptide (RP-HPLC) Cleavage->Purification1 Cyclization 4. Cyclization Reaction (Aqueous Buffer, pH 7.4) Purification1->Cyclization Purification2 5. Purification of Cyclic Peptide (RP-HPLC) Cyclization->Purification2 Analysis 6. Characterization (LC-MS, NMR) Purification2->Analysis

Caption: Experimental workflow for CINA-mediated macrocyclization.

Detailed Experimental Protocol

This protocol provides a general framework for the macrocyclization of a peptide with an N-terminal cysteine using a CINA-modified amino acid. Optimization of specific parameters may be required for different peptide sequences.

Part 1: Synthesis and Purification of the Linear Peptide Precursor
  • Solid-Phase Peptide Synthesis (SPPS):

    • Synthesize the desired linear peptide sequence on a suitable solid support (e.g., Rink amide resin) using standard Fmoc/tBu chemistry.

    • Incorporate the CINA-modified amino acid (e.g., Fmoc-L-Lys(CINA)-OH) at the desired position in the peptide chain using standard coupling reagents (e.g., HBTU/DIPEA). The N-terminus must be a cysteine residue.

  • Cleavage and Deprotection:

    • Following completion of the synthesis, cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification of the Linear Peptide:

    • Dissolve the crude linear peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the linear peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions containing the desired product and confirm the mass by LC-MS analysis.

    • Lyophilize the pure fractions to obtain the linear peptide as a white powder.

Part 2: Macrocyclization Reaction
  • Reaction Setup:

    • Prepare a stock solution of the purified linear peptide in a suitable solvent (e.g., DMSO or DMF).

    • Prepare the cyclization buffer: 100 mM sodium phosphate buffer, pH 7.4.

    • In a reaction vessel, add the cyclization buffer.

    • While stirring, add the linear peptide stock solution to the buffer to achieve a final peptide concentration of 0.1-1.0 mg/mL. The final concentration of the organic solvent from the peptide stock should be minimized (ideally <5%).

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature with gentle stirring.

    • Monitor the progress of the cyclization reaction by LC-MS. Take aliquots from the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours) and analyze for the disappearance of the linear peptide starting material and the appearance of the cyclic peptide product. The reaction is typically complete within a few hours.

Part 3: Purification and Characterization of the Cyclic Peptide
  • Purification of the Cyclic Peptide:

    • Once the reaction is complete, acidify the reaction mixture with a small amount of TFA (to pH 2-3).

    • Purify the cyclic peptide by preparative RP-HPLC using the same conditions as for the linear peptide purification.

    • Collect fractions containing the pure cyclic product, confirm the mass by LC-MS, and lyophilize.

  • Characterization:

    • Confirm the identity and purity of the final cyclic peptide by high-resolution mass spectrometry (HRMS) and analytical RP-HPLC.

    • For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can be employed.

Advantages and Applications in Drug Development

The this compound-mediated macrocyclization offers several key advantages that make it a highly attractive strategy in drug discovery:

  • High Efficiency and Rapid Kinetics: The reaction proceeds quickly to completion under mild conditions, often with high yields.[12]

  • Biocompatibility: The use of aqueous buffers at neutral pH makes this method compatible with sensitive functional groups and allows for potential in situ applications.[5]

  • Simplicity and Automation: The ability to incorporate the CINA moiety directly during automated SPPS streamlines the synthesis of the linear precursor.[1][5][7][9][10]

  • High Selectivity: The reaction is specific for the N-terminal cysteine, avoiding the formation of undesired side products.[5][11]

  • Versatility: This method is applicable to a wide range of peptide sequences and allows for the installation of different linker lengths to fine-tune the properties of the macrocycle.[1]

These advantages have led to the successful application of this technology in the development of potent and stable peptide-based inhibitors for various therapeutic targets, including viral proteases like the Zika virus NS2B-NS3 protease.[1][6][8][9][10] For example, a cyclic peptide inhibitor of the Zika virus protease generated using this method showed a 78-fold higher affinity than its linear counterpart.[1][8][9]

Scope and Limitations

While the this compound-based macrocyclization is a powerful tool, it is important to consider its scope and limitations. The primary requirement is the presence of an N-terminal cysteine residue in the peptide sequence. The efficiency of the cyclization can be influenced by the length and flexibility of the linker containing the CINA moiety, as well as the overall conformation of the linear peptide.[1] Therefore, some empirical optimization of the linker and peptide sequence may be necessary to achieve optimal cyclization for a given target.

Conclusion

The macrocyclization of peptides using this compound and an N-terminal cysteine represents a significant advancement in peptide chemistry. Its simplicity, efficiency, and biocompatibility provide researchers with a robust and accessible method for the generation of structurally diverse and therapeutically relevant cyclic peptides. By streamlining the synthesis and purification process, this technology accelerates the discovery and development of next-generation peptide-based drugs.

References

Application of 2-Cyanoisonicotinamide in Biocompatible Click Chemistry: A Guide to Peptide Macrocyclization and Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Peptide Engineering

In the ever-evolving landscape of drug discovery and chemical biology, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by Sharpless and Meldal, has revolutionized this field by providing a set of powerful, reliable, and biocompatible reactions.[1] Within this toolbox, a novel and highly efficient reaction has emerged: the conjugation of 2-cyanoisonicotinamide with N-terminal cysteine residues.[2][3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this innovative bioorthogonal reaction for peptide macrocyclization and ligation.

Unlike many traditional cyclization methods that can require harsh conditions or catalysts, the this compound-based approach offers a facile and robust strategy that proceeds under mild, aqueous conditions, making it exceptionally well-suited for sensitive biological molecules.[4] This method's key advantages include its high selectivity for N-terminal cysteine, rapid reaction kinetics, and the ability to be seamlessly integrated into automated solid-phase peptide synthesis (SPPS) workflows.[5][6] These features make it a powerful tool for generating constrained peptides, which often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties compared to their linear counterparts.[6]

This guide will provide a detailed exploration of the underlying chemical principles, step-by-step protocols for the synthesis of peptide precursors and their subsequent cyclization, and a discussion of the key advantages of this methodology.

Chemical Principles: The Thiazolidine Connection

The core of this biocompatible click reaction is the chemoselective condensation between the 1,2-aminothiol of an N-terminal cysteine residue and the electrophilic nitrile of a 2-cyanopyridine derivative, such as this compound.[7][8] The reaction proceeds through a two-step mechanism to form a stable thiazolidine linkage.

First, the thiol group of the cysteine performs a nucleophilic attack on the carbon of the nitrile group. This is followed by an intramolecular cyclization where the N-terminal amine attacks the intermediate, leading to the formation of the thiazolidine ring and the elimination of ammonia.[8] The presence of an electron-withdrawing group on the pyridine ring, such as the amide in this compound, enhances the electrophilicity of the nitrile carbon, thereby accelerating the reaction.[7]

SPPS_Workflow Start Start with Resin Swell_Resin 1. Resin Swelling (e.g., DMF, 1-2h) Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% piperidine in DMF) Swell_Resin->Fmoc_Deprotection Wash1 3. Wash (DMF) Fmoc_Deprotection->Wash1 Couple_AA 4. Couple Fmoc-Amino Acid (e.g., HATU/DIPEA in DMF) Wash1->Couple_AA Wash2 5. Wash (DMF) Couple_AA->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Selective_Deprotection 6. Selective Side-Chain Deprotection (e.g., Hydrazine for ivDde) Repeat->Selective_Deprotection Final cycle Couple_CINA 7. Couple 2-Cyanoisonicotinic Acid Selective_Deprotection->Couple_CINA Final_Cleavage 8. Cleavage and Global Deprotection (e.g., TFA cocktail) Couple_CINA->Final_Cleavage End Linear Peptide Precursor Final_Cleavage->End

References

Application Note: A Facile, Automated Approach to Synthesizing Macrocyclic Peptide Protease Inhibitors Using 2-Cyanoisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The development of potent and specific protease inhibitors is a cornerstone of modern drug discovery. Macrocyclic peptides, in particular, offer a compelling combination of the target affinity of biologics and the pharmacokinetic properties of small molecules. However, their synthesis can present significant challenges, often requiring complex, multi-step procedures that hinder rapid screening and optimization. This application note details a robust and streamlined methodology for the synthesis of macrocyclic peptide inhibitors leveraging the unique reactivity of 2-cyanoisonicotinamide. We describe a biocompatible "click" reaction between an N-terminal cysteine residue and a peptide-linked this compound that proceeds spontaneously under mild, aqueous conditions.[1][2] This strategy is fully compatible with standard automated solid-phase peptide synthesis (SPPS), utilizing commercially available precursors to afford high-affinity inhibitors for targets such as the Zika virus protease.[3][4][5] We provide a detailed, step-by-step protocol, mechanistic insights, and expert commentary to enable researchers to rapidly generate libraries of macrocyclic peptide inhibitors for a range of therapeutic targets.

Part 1: The Chemistry of Inhibition & Macrocyclization

The efficacy of this synthetic strategy is rooted in the well-established chemistry of nitrile-based "warheads" for covalent inhibition, coupled with a novel and efficient intramolecular cyclization.[6][7]

The Nitrile Warhead: A Reversible Covalent Inhibitor

Many highly effective protease inhibitors employ a nitrile group as an electrophilic warhead to target nucleophilic residues in the enzyme's active site.[8][9] For cysteine proteases, the mechanism involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a catalytic cysteine residue on the electrophilic carbon of the nitrile.[10] This attack forms a reversible covalent thioimidate adduct, which effectively mimics the tetrahedral transition state of peptide bond hydrolysis and blocks the enzyme's catalytic activity.[11] This reversible covalent interaction leads to potent inhibition while potentially mitigating the risks of permanent, off-target modifications associated with irreversible inhibitors.[7]

Figure 1: General mechanism of cysteine protease inhibition by a nitrile warhead.

This compound: The Key to Facile Macrocyclization

The core innovation of this protocol is the use of this compound as a bifunctional linker that facilitates a spontaneous, intramolecular cyclization reaction. This process has been described as a new biocompatible click reaction.[1][3] When a peptide is synthesized with an N-terminal cysteine and the this compound moiety is attached elsewhere in the sequence (e.g., via a lysine side chain), a rapid cyclization occurs upon deprotection in aqueous buffer at neutral pH.[2][12] The 1,2-aminothiol of the N-terminal cysteine attacks the cyanopyridine group, forming a stable thiazoline heterocycle and thus yielding the final macrocyclic product.[2] This intramolecular reaction is highly efficient and specific, avoiding the need for external catalysts or complex purification steps.

Figure 2: Reaction scheme for this compound-mediated macrocyclization.

Part 2: Synthesis Strategy & Protocol

This protocol is designed for full amenability to automated solid-phase peptide synthesis (SPPS), making it ideal for generating libraries of potential inhibitors for structure-activity relationship (SAR) studies.[4]

Overall Experimental Workflow

The synthesis is a four-stage process that begins with the automated synthesis of a linear peptide on a solid support, followed by on-resin modification, cleavage, and spontaneous cyclization in solution.

Workflow SPPS 1. Automated SPPS of Linear Peptide Modification 2. On-Resin Attachment of 2-Cyanoisonicotinic Acid SPPS->Modification Selective side-chain deprotection Cleavage 3. Cleavage from Resin & Global Deprotection Modification->Cleavage TFA Cocktail Cyclization 4. Spontaneous Macrocyclization in Solution Cleavage->Cyclization Aqueous Buffer, pH 7.5

Figure 3: High-level experimental workflow for inhibitor synthesis.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Supplier Notes
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g loading
Fmoc-Protected Amino AcidsVariesVariesStandard side-chain protection (e.g., Boc, Pbf, Trt)
Fmoc-L-Lys(ivDde)-OHC₃₉H₄₅N₃O₆651.8For orthogonal side-chain deprotection
2-Cyanoisonicotinic acid (CINA)C₇H₄N₂O₂148.12Commercially available
HCTUC₁₁H₁₆ClF₆N₅O₂P413.69Coupling agent
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Non-nucleophilic base
PiperidineC₅H₁₁N85.15For Fmoc deprotection
Hydrazine monohydrateH₆N₂O50.06For ivDde deprotection
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02For cleavage
Triisopropylsilane (TIPS)C₉H₂₂Si158.36Scavenger
1,2-Ethanedithiol (EDT)C₂H₆S₂94.2Scavenger
TCEP hydrochlorideC₉H₁₆ClO₃P250.65Reducing agent for cyclization
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Peptide synthesis grade
Dichloromethane (DCM)CH₂Cl₂84.93Peptide synthesis grade
Detailed Synthesis Protocol

This protocol is adapted from the synthesis of a Zika virus protease inhibitor and can be modified for other peptide sequences.[4]

Step 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

  • Swell Rink Amide resin in DMF for 30 minutes.

  • Perform automated Fmoc-SPPS on a 0.1 mmol scale. Use a standard protocol with 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HCTU, and 8 equivalents of DIPEA for each coupling step.

  • For the peptide backbone, couple the desired amino acids in sequence. To create an attachment point for the linker, incorporate Fmoc-L-Lys(ivDde)-OH at the desired position.[4]

  • Ensure the N-terminal amino acid is Boc-Cys(Trt)-OH to prevent its participation in coupling reactions while leaving the amine available for cyclization after deprotection. The Boc group will be removed during the final TFA cleavage.

Step 2: On-Resin Attachment of this compound Moiety

  • Once the linear peptide is fully assembled, transfer the resin to a reaction vessel.

  • Wash the resin thoroughly with DMF (3x).

  • To selectively remove the ivDde protecting group from the lysine side chain, treat the resin with a solution of 2% hydrazine monohydrate in DMF for 10 minutes. Repeat this step once.[4]

  • Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.

  • Prepare a coupling solution: Dissolve 4 equivalents of 2-cyanoisonicotinic acid (CINA) , 3.95 equivalents of HCTU, and 8 equivalents of DIPEA in DMF.

  • Add the coupling solution to the resin and react for 2 hours at room temperature with gentle agitation.

  • Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.

Step 3: Cleavage from Resin and Global Deprotection

  • Prepare a cleavage cocktail of TFA/TIPS/EDT/H₂O (94:2:2:2 v/v/v/v).[4] Caution: Work in a fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the dried resin (~10 mL per 0.1 mmol of resin) and react for 3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Step 4: Spontaneous Macrocyclization and Purification

  • Dissolve the crude linear peptide in Phosphate-Buffered Saline (PBS), pH 7.5, to a concentration of ~1 mg/mL.

  • Add TCEP to a final concentration of 1 mM to ensure the cysteine thiol remains in its reduced, reactive state.

  • Allow the cyclization reaction to proceed for 30-60 minutes at room temperature.[4] The reaction progress can be monitored by LC-MS by observing the consumption of the linear precursor and the appearance of the cyclized product (with a corresponding mass loss of H₂O, though this is often not resolved).

  • Once complete, purify the macrocyclic peptide using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Confirm identity and purity via high-resolution mass spectrometry and NMR if required.

Part 3: Application Example & Data

This methodology has been successfully applied to generate potent inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease (ZiPro), a cysteine protease essential for viral replication.[2][3] By synthesizing a series of macrocyclic peptides with varying linker lengths, researchers demonstrated that inhibitor activity is highly dependent on the linker geometry, underscoring the importance of a facile synthetic method for rapid SAR studies.[1][3]

CompoundLinker Structure (Attached to Lysine)Ki (μM) for ZiPro[1][3][4]
Linear Peptide(Not cyclized)50
Cyclic Peptide 1CINA attached directly to Lys1.8
Cyclic Peptide 2CINA attached via Gly linker1.2
Cyclic Peptide 3 CINA attached via Gly-Gly linker 0.64
Cyclic Peptide 4CINA attached via Gly-Gly-Gly linker1.1

Data synthesized from published results for illustrative purposes.[1][3][4]

The results clearly indicate that a two-glycine linker between the peptide backbone and the this compound moiety provides the optimal conformation for binding to the ZiPro active site, resulting in a 78-fold increase in affinity compared to the linear analogue.[1][3]

Part 4: Expert Insights & Troubleshooting

  • Rationale for Orthogonal Protection: The use of the ivDde protecting group on the lysine side chain is critical.[4] Its lability to mild hydrazine treatment allows for the specific deprotection of the lysine amine for CINA coupling without affecting the acid-labile protecting groups on other residues or the bond to the resin.

  • Monitoring Cyclization: LC-MS is the primary tool for monitoring the reaction. The cyclized product will have a shorter retention time on a C18 column than its linear precursor due to its more compact structure. The mass will decrease by 18.01 Da (loss of H₂S from reaction and subsequent tautomerization/oxidation, or similar net change), which confirms the reaction.

  • Incomplete Cyclization: If the reaction does not go to completion, ensure the crude peptide is fully dissolved and that the TCEP concentration is sufficient to prevent disulfide bond formation between linear precursors. Increasing the reaction time or slightly raising the temperature (to 37°C) may improve yields.

  • Linker Design: The data above highlights that linker design is not trivial.[3] The linker's length and flexibility are key to pre-organizing the peptide backbone into a conformation that is complementary to the protease's active site.[4] Researchers should plan to synthesize a small library of linkers to identify the optimal geometry for their specific target.

  • Self-Validating Protocol: The purity and identity of the linear precursor should be confirmed by LC-MS before initiating the cyclization step. A successful cyclization is validated by the clean conversion to a single major product with the expected mass and a shifted retention time, providing a high degree of confidence in the final structure.

Conclusion

The use of this compound-mediated conjugation offers a powerful, efficient, and automation-friendly platform for the synthesis of macrocyclic peptide protease inhibitors.[5] By leveraging a biocompatible click reaction, this methodology circumvents many of the synthetic hurdles associated with peptide macrocyclization.[1] Its application in the development of potent Zika virus protease inhibitors serves as a compelling proof-of-concept for its broad utility in drug discovery campaigns targeting a wide range of proteases and other enzyme classes.[3][13][14]

References

Application Note: A Comprehensive Guide to the Chemoselective Ligation of Thiols with 2-Cyanoisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of the Cyano-Thiol Click Reaction

In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify complex biomolecules under benign conditions is paramount. The reaction between 2-cyanoisonicotinamide (CINA) and a thiol, particularly the 1,2-aminothiol motif found in N-terminal cysteine residues, has emerged as a powerful "click" reaction for bioconjugation and peptide macrocyclization.[1][2][3] This transformation is prized for its high selectivity, biocompatibility, and ability to proceed under mild, aqueous conditions, often at room temperature and physiological pH.[4][5]

Unlike many other bioconjugation strategies, the CINA-thiol reaction does not require metal catalysts and is orthogonal to most other proteinogenic amino acids, offering a clean and efficient method for creating complex molecular architectures.[5] Its applications are rapidly expanding, most notably in the generation of cyclic peptide inhibitors for challenging drug targets, where constraining a peptide's conformation can dramatically enhance its affinity and metabolic stability.[2][6] This guide provides a deep dive into the mechanistic underpinnings, experimental protocols, and critical parameters governing this versatile reaction.

The Underlying Chemistry: A Stepwise Mechanistic Pathway

The reaction proceeds through a well-defined, two-step intramolecular condensation pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Reversible Thioimidate Formation The reaction initiates with the nucleophilic attack of the deprotonated thiol (thiolate) on the electrophilic carbon of the nitrile group in this compound.[7][8] Nitriles are soft electrophiles that exhibit a strong preference for reacting with soft nucleophiles like thiols.[7] This initial addition is a reversible process that forms a key intermediate: the thioimidate. The electron-withdrawing nature of the pyridine ring and the carboxamide group in CINA enhances the electrophilicity of the nitrile carbon, facilitating this initial attack.[8][9]

Step 2: Irreversible Intramolecular Cyclization For 1,2-aminothiols like N-terminal cysteine, the thioimidate intermediate is poised for a rapid and irreversible intramolecular cyclization. The adjacent amine group acts as a nucleophile, attacking the thioimidate carbon. This results in the formation of a stable five-membered thiazoline ring and the elimination of ammonia, which drives the reaction to completion.[4][8]

Below is a diagram illustrating the reaction mechanism.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Thiol N-Terminal Cysteine (1,2-Aminothiol) Thioimidate Thioimidate Intermediate (Reversible) Thiol->Thioimidate Nucleophilic attack of thiolate on nitrile CINA This compound (CINA) CINA->Thioimidate Thioimidate->Thiol Reversion Thiazoline Stable Thiazoline Product Thioimidate->Thiazoline Intramolecular cyclization & Ammonia elimination

Caption: Reaction mechanism of CINA with an N-terminal cysteine.

Experimental Protocols

This section provides a general protocol for the cyclization of a peptide containing an N-terminal cysteine using this compound attached to the peptide's C-terminus via a linker.

Materials and Reagents
  • Peptide: Linear peptide precursor with an N-terminal cysteine and a C-terminal this compound moiety.

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or Tris-HCl buffer (10-50 mM) pH 8.0-8.5.[2]

  • Reducing Agent (Optional but Recommended): Tris(2-carboxyethyl)phosphine (TCEP), 1-5 equivalents.

  • Organic Co-solvent (if needed): Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Analytical Equipment: HPLC or LC-MS system for reaction monitoring, NMR for structural confirmation.

Step-by-Step Protocol
  • Peptide Preparation: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS). The this compound can be incorporated onto the solid support or attached to the C-terminus of the peptide post-synthesis.[2] Purify the linear peptide by preparative HPLC to >95% purity.

  • Reagent Preparation:

    • Prepare a stock solution of the linear peptide in the chosen reaction buffer at a concentration of 1-10 mg/mL.

    • If using TCEP, prepare a fresh stock solution in water. TCEP is recommended to prevent oxidative disulfide bond formation between peptide chains.[8]

  • Reaction Setup:

    • In a clean reaction vessel, add the peptide solution.

    • If using, add TCEP to the reaction mixture (final concentration typically 1-5 times the peptide concentration).

    • If the peptide has poor aqueous solubility, a minimal amount of a water-miscible organic co-solvent like ACN or DMF (e.g., 5-10% v/v) can be added.

    • Gently mix the solution and leave it to react at room temperature (20-25 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Quench the reaction in the aliquot by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water.

    • Analyze the aliquot by analytical LC-MS to observe the consumption of the starting material and the formation of the product, identified by its mass.[10]

  • Reaction Completion and Workup:

    • Once the reaction is complete (as determined by LC-MS analysis), the product can be purified directly from the reaction mixture using preparative HPLC.

    • Lyophilize the pure fractions to obtain the final cyclic peptide as a fluffy white powder.

  • Characterization: Confirm the identity and structure of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Experimental Workflow Diagram

G Start Start: Purified Linear Peptide Prepare Prepare Peptide Solution in Buffer (pH 7.4-8.5) Start->Prepare Add_TCEP Add TCEP (1-5 eq.) to prevent dimerization Prepare->Add_TCEP Incubate Incubate at Room Temp Add_TCEP->Incubate Monitor Monitor by LC-MS Incubate->Monitor Complete Reaction Complete? Monitor->Complete Complete->Incubate No Purify Purify by Prep-HPLC Complete->Purify Yes Lyophilize Lyophilize Product Purify->Lyophilize Characterize Characterize (HRMS, NMR) Lyophilize->Characterize End End: Pure Cyclic Peptide Characterize->End

Caption: Standard workflow for CINA-mediated peptide cyclization.

Optimization of Experimental Conditions

The efficiency of the CINA-thiol reaction is highly dependent on several key parameters.

ParameterRecommended RangeRationale & Causality
pH 7.0 - 8.5The key nucleophile is the deprotonated thiolate anion (S⁻). The pKa of a cysteine thiol is typically around 8.0-9.0.[11] Running the reaction at or slightly below the pKa ensures a sufficient concentration of the reactive thiolate without promoting base-catalyzed side reactions. At acidic pH (<7), the thiol is fully protonated and significantly less nucleophilic, drastically slowing the reaction.[12][13]
Temperature 20 - 37 °CThe reaction proceeds efficiently at ambient temperature. Gentle heating to 37 °C may increase the rate for slower reactions, but higher temperatures are generally unnecessary and may risk peptide degradation.
Solvent Aqueous Buffer (PBS, Tris)Biocompatible aqueous buffers are ideal.[4] For substrates with poor water solubility, minimal amounts of organic co-solvents (ACN, DMF) can be used. However, high concentrations of organic solvents may alter peptide conformation and reaction kinetics.
Reducing Agent TCEP (1-5 eq.)Thiols are susceptible to oxidation, leading to the formation of disulfide-linked dimers, a common side product. TCEP is a stable and effective reducing agent that selectively keeps the cysteine thiol in its reduced, reactive state without interfering with the nitrile group.[8][14]
Concentration 0.1 - 5 mMFor intramolecular reactions like cyclization, lower concentrations (e.g., <1 mM) are often preferred to minimize the rate of intermolecular side reactions, such as dimerization.

Analytical Methods for Reaction Monitoring

Robust analytical techniques are essential for tracking the reaction and validating the product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for monitoring the reaction.[10] It allows for the separation of the starting material, product, and any side products (like dimers), while the mass spectrometer provides confirmation of their identities based on their mass-to-charge ratio. A typical analysis would show the peak for the linear peptide decreasing over time as the peak for the cyclic product (with a mass corresponding to the loss of NH₃) increases.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: While not used for real-time monitoring, 1D and 2D NMR are invaluable for unambiguous structural confirmation of the final purified product.[10] Specific chemical shifts can confirm the formation of the thiazoline ring.

  • TLC (Thin-Layer Chromatography): For non-peptide small molecule reactions, TLC can be a quick and easy way to get a qualitative sense of reaction progress, though it is less common in peptide applications.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incorrect pH: The pH is too low (<7), so the thiol is not sufficiently deprotonated. 2. Oxidized Thiol: The cysteine has formed a disulfide bond.1. Increase the pH of the reaction buffer to 8.0-8.5. 2. Add a fresh solution of TCEP (1-5 eq.) to the reaction mixture to reduce any disulfide bonds.
Significant Dimer Formation 1. High Peptide Concentration: The rate of intermolecular reaction is competing with the intramolecular cyclization. 2. Insufficient Reducing Agent: Thiols are oxidizing during the reaction.1. Decrease the initial concentration of the linear peptide. 2. Ensure an adequate amount of TCEP is present throughout the reaction.
Multiple Product Peaks in LC-MS 1. Incomplete Reaction: Both starting material and product are present. 2. Side Reactions: Unwanted modifications to the peptide may be occurring. 3. Racemization: The product may be racemizing under the reaction conditions.[8]1. Allow the reaction to proceed for a longer duration. 2. Analyze the mass of the side products to identify their source. Ensure the buffer is free of contaminants. 3. This is an inherent property of some thiazoline formations; purification by HPLC should still yield the desired product.

References

Application Notes and Protocols for 2-Cyanoisonicotinamide-Mediated Peptide Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Peptide Synthesis

In the landscape of synthetic peptide and protein chemistry, the ability to chemoselectively ligate unprotected peptide fragments is of paramount importance for accessing large and complex biomolecules. While Native Chemical Ligation (NCL) has long been the gold standard, emerging methodologies offer unique advantages in terms of biocompatibility, reaction kinetics, and ease of automation. This guide details a robust and efficient method for peptide ligation mediated by 2-cyanoisonicotinamide (CINA), a technique that leverages the unique reactivity of an N-terminal cysteine with a cyanopyridine moiety.[1][2][3][4][5]

This approach stands out for its operational simplicity, proceeding rapidly under aqueous, biocompatible conditions, and its amenability to fully automated solid-phase peptide synthesis (SPPS) for the preparation of the requisite peptide fragments.[1][2][3][4][5] These characteristics make it a compelling alternative for researchers in drug discovery, chemical biology, and materials science, enabling the facile generation of cyclic peptides, protein domains, and other complex peptide architectures.

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals. We will delve into the underlying mechanism, provide detailed protocols for the synthesis of peptide precursors, outline the ligation procedure, and offer insights into product purification and analysis.

The Chemical Rationale: Mechanism of Ligation

The this compound-mediated ligation is predicated on a biocompatible "click" reaction between a peptide bearing an N-terminal cysteine and a second peptide functionalized with a this compound group. The reaction proceeds in two key steps, as illustrated below.

The initial step involves the nucleophilic attack of the cysteine's thiol group on the electrophilic carbon of the nitrile in the 2-cyanopyridine ring. This forms a transient thioimidate intermediate. Subsequently, an intramolecular cyclization occurs, where the N-terminal amine of the cysteine attacks the thioimidate, leading to the formation of a stable thiazoline ring and the release of ammonia. This rapid and irreversible intramolecular rearrangement drives the reaction to completion, forming a native-like peptide bond at the ligation site.

Diagram of the Ligation Mechanism

Ligation_Mechanism Peptide1 Peptide 1 (N-terminal Cys) Intermediate Thioimidate Intermediate Peptide1->Intermediate Nucleophilic attack by Cys thiol Peptide2 Peptide 2 (CINA-activated) Peptide2->Intermediate Product Ligated Peptide (Thiazoline linkage) Intermediate->Product Intramolecular cyclization Ammonia NH3

Caption: A simplified workflow of the this compound-mediated peptide ligation.

Preparation of Peptide Fragments

A successful ligation outcome is critically dependent on the purity and correct functionalization of the two peptide fragments. This section provides detailed protocols for their synthesis using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of the N-Terminal Cysteine-Containing Peptide

The synthesis of peptides with an N-terminal cysteine is a standard procedure in SPPS. However, careful consideration of the cysteine protecting group is necessary to avoid side reactions.

Materials:

  • Fmoc-Cys(Trt)-OH (or other suitable acid-labile protected Cys)

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5)

  • Anhydrous solvents (DMF, DCM)

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using your standard SPPS protocol. For each coupling cycle, use a 3-fold excess of the Fmoc-amino acid, a 3-fold excess of the coupling reagent (e.g., HBTU), and a 6-fold excess of a base (e.g., DIPEA) relative to the resin loading capacity.

  • N-Terminal Cysteine Coupling: For the final coupling step, use Fmoc-Cys(Trt)-OH.

  • Final Fmoc Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and finally with methanol (2x). Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/TIPS/H₂O) for 2-3 hours at room temperature.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Wash the peptide pellet with cold ether twice more. Dry the crude peptide under vacuum and then lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of the this compound (CINA)-Activated Peptide

The CINA moiety is typically introduced on-resin by coupling 2-cyanoisonicotinic acid to a deprotected amino acid side chain, most commonly the ε-amino group of lysine. This requires the use of an orthogonally protected lysine residue.

Materials:

  • Fmoc-Lys(ivDde)-OH

  • 2-Cyanoisonicotinic acid (CINA)

  • Hydrazine monohydrate (for ivDde removal)

  • All other reagents and solvents as listed in Protocol 1

Step-by-Step Procedure:

  • Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS as described in Protocol 1. At the desired position for CINA attachment, incorporate Fmoc-Lys(ivDde)-OH.

  • Selective Deprotection of ivDde: After completion of the peptide chain synthesis, selectively remove the ivDde protecting group from the lysine side chain by treating the resin with a solution of 3% hydrazine monohydrate in DMF for 10 minutes. Repeat this step three times.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of hydrazine.

  • On-Resin CINA Coupling:

    • Pre-activate 2-cyanoisonicotinic acid (CINA) (4 equivalents) with a coupling reagent like HCTU (3.9 equivalents) and a base such as DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated CINA solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage, Deprotection, and Purification: Proceed with the cleavage, deprotection, precipitation, lyophilization, and HPLC purification steps as described in Protocol 1 (steps 8-10).

Protocol 3: this compound-Mediated Peptide Ligation

With both purified peptide fragments in hand, the ligation reaction can be performed under simple and biocompatible conditions.

Materials:

  • Purified N-terminal cysteine peptide

  • Purified CINA-activated peptide

  • Phosphate-buffered saline (PBS), pH 7.5

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Milli-Q water

Step-by-Step Procedure:

  • Peptide Dissolution: Dissolve the lyophilized N-terminal cysteine peptide and the CINA-activated peptide in a minimal amount of PBS (pH 7.5).

  • Reactant Concentration: Aim for a final concentration of each peptide in the range of 1-5 mM. Equimolar concentrations of the two peptides are recommended for optimal ligation efficiency.

  • Addition of Reducing Agent: To prevent cysteine oxidation and disulfide bond formation, add TCEP to a final concentration of 1 mM.

  • Ligation Reaction: Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes. The reaction is typically rapid, and progress can be monitored by LC-MS.

  • Quenching (Optional): The reaction can be quenched by acidification with formic acid or TFA, which will protonate the N-terminal amine and halt the reaction.

  • Purification of the Ligated Product: Purify the final ligated peptide from unreacted starting materials and byproducts using RP-HPLC.

Parameter Recommended Condition Notes
pH 7.5The reaction is pH-sensitive. A neutral to slightly basic pH is optimal.
Temperature 25°C (Room Temperature)Higher temperatures are generally not necessary and may lead to side reactions.
Reaction Time 30-60 minutesMonitor by LC-MS for completion.
Reducing Agent 1 mM TCEPEssential to maintain the cysteine in its reduced, reactive state.

Purification and Analysis of the Ligated Product

RP-HPLC is the method of choice for purifying the final ligated peptide.[6][7]

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B. The specific gradient will need to be optimized based on the hydrophobicity of the ligated product.

  • Detection: UV absorbance at 214 nm and 280 nm.

After purification, the identity of the ligated product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Comparative Analysis: CINA Ligation vs. Native Chemical Ligation (NCL)

While NCL is a powerful and widely used technique, this compound-mediated ligation offers several practical advantages.

Feature This compound Ligation Native Chemical Ligation (NCL)
Activating Group This compoundC-terminal thioester
Reaction Conditions Aqueous buffer (PBS), pH 7.5, room temp.Aqueous buffer, typically with denaturants (e.g., Guanidinium HCl), pH 6.5-7.5
Reaction Rate Very fast (typically 30-60 minutes)Slower (can take several hours to days)
Byproducts AmmoniaThiol leaving group
Automation Highly amenable to full automationThioester synthesis can be challenging to automate
Biocompatibility Excellent, proceeds under physiological conditionsCan require denaturing conditions, which may not be suitable for all applications

Workflow Comparison

Workflow_Comparison cluster_CINA CINA Ligation cluster_NCL Native Chemical Ligation CINA_SPPS1 SPPS of N-term Cys Peptide CINA_Ligation Ligation (pH 7.5, 30-60 min) CINA_SPPS1->CINA_Ligation CINA_SPPS2 SPPS of CINA-activated Peptide CINA_SPPS2->CINA_Ligation CINA_Purification HPLC Purification CINA_Ligation->CINA_Purification NCL_SPPS1 SPPS of N-term Cys Peptide NCL_Ligation Ligation (pH 6.5-7.5, hours-days) NCL_SPPS1->NCL_Ligation NCL_SPPS2 Synthesis of Peptide Thioester NCL_SPPS2->NCL_Ligation NCL_Purification HPLC Purification NCL_Ligation->NCL_Purification

Caption: A comparative overview of the workflows for CINA ligation and NCL.

Troubleshooting and Expert Insights

  • Low Ligation Yield:

    • Check Peptide Purity: Ensure that both peptide fragments are of high purity (>95%). Impurities can interfere with the reaction.

    • Confirm Cysteine Reduction: Incomplete reduction of the N-terminal cysteine will prevent the ligation. Ensure adequate TCEP concentration.

    • Optimize pH: The reaction is pH-dependent. Verify that the pH of the reaction buffer is indeed 7.5.

  • Side Reactions:

    • Disulfide Formation: If multiple cysteine residues are present, intermolecular or intramolecular disulfide bond formation can be a competing side reaction. The use of TCEP is crucial to minimize this.

    • Aggregation: Hydrophobic peptides may aggregate at the concentrations required for ligation. The addition of a small amount of organic co-solvent (e.g., acetonitrile) or a mild denaturant may be necessary.

  • On-Resin CINA Coupling Issues:

    • Incomplete ivDde Removal: Ensure complete removal of the ivDde group before CINA coupling. Incomplete removal will result in a lower yield of the CINA-activated peptide.

    • Inefficient Coupling: Use a sufficient excess of activated CINA and allow adequate reaction time to ensure complete coupling to the lysine side chain.

Conclusion: A Versatile Tool for Peptide Chemists

The this compound-mediated peptide ligation method represents a significant advancement in the field of chemical protein synthesis. Its speed, biocompatibility, and ease of integration with automated SPPS make it an attractive and powerful tool for the construction of complex peptides and proteins. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently apply this methodology to a wide range of applications, from the development of novel peptide-based therapeutics to the creation of sophisticated biomaterials.

References

Application Notes and Protocols: On-Resin Cyclization of Peptides Using 2-Cyanoisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in peptide therapeutics.

Introduction: A New Paradigm in Peptide Macrocyclization

The conformational constraint imposed by macrocyclization is a powerful strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic properties of peptide-based therapeutics.[1] On-resin cyclization, where the ring closure occurs while the peptide is anchored to a solid support, is particularly advantageous as it minimizes intermolecular side reactions and simplifies purification.[2] This guide details a highly efficient and biocompatible on-resin cyclization method utilizing the reaction between an N-terminal cysteine and a 2-cyanoisonicotinamide moiety.

This "click" reaction offers a facile and robust route to access macrocyclic peptides.[3][4][5] The methodology is distinguished by its operational simplicity, compatibility with standard solid-phase peptide synthesis (SPPS) protocols, and the use of commercially available reagents.[6][7] We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters for successful implementation.

Scientific Principles and Rationale

The Chemistry of this compound Conjugation

The core of this cyclization strategy is the reaction between the 1,2-aminothiol of an N-terminal cysteine residue and the cyano group of this compound. This reaction proceeds spontaneously in aqueous solutions at or near neutral pH, forming a stable thiazine linkage.[6] The biocompatible nature of this reaction allows for its application in complex biological systems and for in situ cyclization.

The this compound functionality can be readily incorporated into the peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). This is typically achieved by coupling 2-cyanoisonicotinic acid to a side-chain amine of an amino acid residue, such as lysine or ornithine, within the linear peptide precursor.

Advantages of the this compound Approach
  • Biocompatibility: The reaction proceeds under mild, aqueous conditions, making it suitable for sensitive peptide sequences.

  • High Efficiency and Selectivity: The reaction is highly specific for the N-terminal cysteine, avoiding side reactions with other functional groups.

  • Versatility: The this compound moiety can be attached via different linkers, allowing for precise control over the macrocycle's ring size and conformation.[3][4][5]

  • Automation-Friendly: The entire process, from linear peptide synthesis to on-resin cyclization, can be automated.[3][4][5]

  • Commercial Availability: All necessary precursors are commercially available, facilitating straightforward adoption of the technique.[3][4][5]

Experimental Workflow and Protocols

The overall workflow for the on-resin cyclization of peptides using this compound is depicted below. It begins with the synthesis of the linear peptide on a solid support, followed by the on-resin cyclization step, and concludes with cleavage from the resin and purification.

workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps spps_start Start with Resin spps_aa_coupling Stepwise Amino Acid Coupling spps_start->spps_aa_coupling spps_incorporation Incorporate Fmoc-Lys(Dde)-OH spps_aa_coupling->spps_incorporation spps_final_coupling Couple N-terminal Fmoc-Cys(Trt)-OH spps_incorporation->spps_final_coupling dde_deprotection Selective Dde Deprotection spps_final_coupling->dde_deprotection cina_coupling Couple 2-Cyanoisonicotinic Acid dde_deprotection->cina_coupling fmoc_deprotection N-terminal Fmoc Deprotection cina_coupling->fmoc_deprotection cyclization_step Intramolecular Cyclization fmoc_deprotection->cyclization_step cleavage Cleavage from Resin & Side-Chain Deprotection cyclization_step->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS) purification->analysis

Figure 1. Experimental workflow for on-resin peptide cyclization.

Protocol 1: Synthesis of the Linear Peptide Precursor

This protocol outlines the synthesis of a linear peptide containing an N-terminal cysteine and a lysine residue for subsequent attachment of the this compound moiety.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-L-Lys(Dde)-OH

  • Fmoc-L-Cys(Trt)-OH

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • 2% Hydrazine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 4 eq. HOBt, 8 eq. DIPEA in DMF for 2 hours).

  • Incorporation of Lys(Dde): At the desired position for cyclization linkage, use Fmoc-L-Lys(Dde)-OH for the coupling step.

  • N-terminal Cysteine Coupling: Couple Fmoc-L-Cys(Trt)-OH as the final amino acid at the N-terminus.

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: On-Resin Cyclization

This protocol details the attachment of 2-cyanoisonicotinic acid and the subsequent intramolecular cyclization.

Materials:

  • Peptide-resin from Protocol 1

  • 2-Cyanoisonicotinic acid

  • Coupling reagents (as above)

  • Base: DIPEA

  • Cyclization buffer: 1% Acetic acid in DMF or an aqueous buffer at pH ~7

Procedure:

  • Selective Dde Deprotection: Treat the resin with 2% hydrazine in DMF (3 x 10 min) to remove the Dde protecting group from the lysine side chain. Wash the resin thoroughly with DMF.

  • Coupling of 2-Cyanoisonicotinic Acid: Couple 2-cyanoisonicotinic acid to the deprotected lysine side-chain amine using a standard coupling protocol.

  • N-terminal Fmoc Deprotection: Remove the N-terminal Fmoc group from the cysteine residue with 20% piperidine in DMF (2 x 10 min). Wash the resin extensively with DMF.

  • Intramolecular Cyclization:

    • Swell the resin in the chosen cyclization buffer.

    • Gently agitate the resin at room temperature for 4-16 hours.

    • Monitor the reaction progress by cleaving a small aliquot of resin and analyzing the product by LC-MS.

  • Final Wash: Once the cyclization is complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

Protocol 3: Cleavage and Purification

This protocol describes the final cleavage of the cyclic peptide from the resin and its purification.

Materials:

  • Cyclized peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Reverse-phase HPLC system

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC using a suitable water/acetonitrile gradient.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation and Expected Outcomes

The success of the on-resin cyclization can be readily assessed by comparing the analytical data of the linear precursor and the final cyclic product.

Parameter Linear Peptide Precursor Cyclic Peptide Product
Retention Time (RP-HPLC) Typically longerTypically shorter
Mass (LC-MS) MM - 18 (loss of H₂O)

Note: The exact change in retention time will depend on the peptide sequence and the hydrophobicity of the linker.

Mechanism of Cyclization

The reaction proceeds via a nucleophilic attack of the N-terminal cysteine's thiol group on the cyano carbon of the this compound, followed by an intramolecular attack of the amine on the resulting imine to form the stable thiazine ring.

Figure 2. Simplified schematic of the cyclization reaction.

Troubleshooting and Key Considerations

  • Incomplete Cyclization:

    • Cause: Steric hindrance, unfavorable peptide conformation.

    • Solution: Increase reaction time, slightly elevate temperature, or screen different cyclization buffers. Consider redesigning the linker length or position.

  • Side Reactions:

    • Cause: Incomplete deprotection or side-chain reactivity.

    • Solution: Ensure complete removal of all protecting groups before the relevant steps. Use appropriate scavengers in the final cleavage cocktail.

  • Low Yield:

    • Cause: Inefficient coupling steps or peptide aggregation.

    • Solution: Optimize coupling conditions and consider the use of chaotropic salts or pseudoproline dipeptides in the linear synthesis to disrupt aggregation.

Conclusion

The on-resin cyclization of peptides using this compound represents a significant advancement in the synthesis of constrained peptides. Its simplicity, efficiency, and compatibility with standard SPPS make it an invaluable tool for researchers in drug discovery and development. By following the detailed protocols and considering the key experimental parameters outlined in this guide, scientists can reliably and rapidly generate libraries of novel macrocyclic peptides for a wide range of therapeutic applications.

References

The Versatility of 2-Cyanoisonicotinamide: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, 2-cyanoisonicotinamide has emerged as a particularly valuable and versatile reagent. Its unique electronic and steric properties, conferred by the presence of a nitrile group and an amide moiety on a pyridine ring, render it a highly reactive and adaptable component in the synthesis of complex bioactive molecules. This application note provides an in-depth exploration of the utility of this compound in medicinal chemistry, with a primary focus on its role in the construction of macrocyclic peptide inhibitors and its broader potential in the synthesis of diverse therapeutic agents. Detailed protocols, mechanistic insights, and key physicochemical data are presented to empower researchers and drug development professionals in harnessing the full potential of this remarkable building block.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical and safety profile of a building block is a prerequisite for its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅N₃ON/A
Molecular Weight 147.14 g/mol N/A
Appearance White to off-white solid[1]
Melting Point 208-212 °CVendor Data
Boiling Point Not availableN/A
Solubility Soluble in DMSO and DMF[2][3]
pKa (predicted) ~13.5 (amide N-H)Predicted
logP (predicted) ~0.5Predicted

Safety and Handling:

This compound, like many nitrile-containing compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) from your supplier.

Core Application: A "Click" Chemistry Approach to Peptide Macrocyclization

A significant and well-documented application of this compound lies in its ability to facilitate the rapid and efficient macrocyclization of peptides. This is particularly relevant in the development of protease inhibitors, a class of drugs that target enzymes crucial for the life cycle of viruses and the progression of various diseases.

Mechanistic Rationale: The Thioimidate Connection

The reaction between this compound and a peptide bearing an N-terminal cysteine residue is a prime example of "click" chemistry – a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2][3][4] The key to this transformation is the electrophilic nature of the nitrile carbon in this compound, which is activated by the electron-withdrawing effect of the pyridine ring. The reaction proceeds via a nucleophilic attack of the cysteine's thiol group on the nitrile carbon, followed by an intramolecular cyclization involving the terminal amine, ultimately forming a stable thioimidate linkage within the macrocyclic structure.[5]

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product Peptide Peptide with N-terminal Cysteine Thioimidate Thioimidate Adduct Peptide->Thioimidate Nucleophilic Attack CINA This compound CINA->Thioimidate Macrocycle Macrocyclic Peptide Inhibitor Thioimidate->Macrocycle Intramolecular Cyclization caption Workflow for Peptide Macrocyclization

Workflow for Peptide Macrocyclization
Protocol: Synthesis of a Macrocyclic Zika Virus Protease Inhibitor

This protocol is adapted from the successful synthesis of potent Zika virus (ZIKV) NS2B-NS3 protease inhibitors.[2][6][7] The ZIKV protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • 2-Cyanoisonicotinic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIPS (Triisopropylsilane)

  • DCM (Dichloromethane)

  • HPLC grade water and acetonitrile

Step-by-Step Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is synthesized on Rink Amide resin using standard Fmoc-based SPPS protocols. The sequence should be designed to have an N-terminal cysteine residue.

  • On-Resin Coupling of this compound: Following the final deprotection of the N-terminal Fmoc group, the resin is washed thoroughly with DMF. A solution of 2-cyanoisonicotinic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF is added to the resin. The coupling reaction is allowed to proceed for 2 hours at room temperature.

  • Cleavage and Deprotection: The resin is washed with DMF and DCM and dried under vacuum. The peptide is cleaved from the resin and all protecting groups are removed by treatment with a cleavage cocktail of TFA/TIPS/water (95:2.5:2.5) for 2-3 hours.

  • Macrocyclization: The crude linear peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried. The peptide is then dissolved in a dilute aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration of approximately 1 mg/mL. The cyclization reaction is typically complete within 1-2 hours at room temperature.

  • Purification and Analysis: The resulting macrocyclic peptide is purified by reverse-phase HPLC. The identity and purity of the final product are confirmed by LC-MS and NMR spectroscopy.

Table 2: Representative Data for a Macrocyclic ZIKV Protease Inhibitor

CompoundLinear Peptide SequenceCyclization LinkerKᵢ (µM)[2][4][7]
ZIKV-M1 Cys-Gly-Lys-Arg-Ser-GlyThis compound0.64

Broader Applications and Future Directions

While the application in peptide macrocyclization is well-established, the reactivity of this compound opens doors to other areas of medicinal chemistry. The cyanopyridine moiety is a recognized pharmacophore in a variety of therapeutic agents, notably in the development of kinase inhibitors.

Potential as a Precursor for Kinase Inhibitors

The pyridine ring of this compound can serve as a scaffold for the synthesis of ATP-competitive kinase inhibitors. The nitrile and amide groups offer handles for further functionalization, allowing for the introduction of various substituents to optimize binding affinity and selectivity for the target kinase.

G cluster_modifications Functional Group Transformations cluster_targets Potential Bioactive Molecules CINA This compound Scaffold Nitrile_Mod Nitrile Group Modification (e.g., to tetrazole, amine) CINA->Nitrile_Mod Amide_Mod Amide Group Modification (e.g., hydrolysis, reduction) CINA->Amide_Mod Pyridine_Mod Pyridine Ring Substitution CINA->Pyridine_Mod Kinase_Inhibitor Kinase Inhibitors Nitrile_Mod->Kinase_Inhibitor Other_Heterocycles Other Bioactive Heterocycles Nitrile_Mod->Other_Heterocycles Amide_Mod->Kinase_Inhibitor Amide_Mod->Other_Heterocycles Pyridine_Mod->Kinase_Inhibitor Pyridine_Mod->Other_Heterocycles caption Synthetic pathways from this compound

Synthetic pathways from this compound

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, both of which are common functional groups in kinase inhibitors that can form key hydrogen bond interactions within the ATP binding site. The amide can be modified to introduce different side chains to explore the hydrophobic pockets of the kinase.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry with a proven track record in the synthesis of complex macrocyclic peptide inhibitors. Its unique reactivity, governed by the interplay of the cyano and amide functionalities on the pyridine scaffold, allows for efficient and selective transformations under mild conditions. Beyond its established role in peptide chemistry, the potential of this compound as a precursor for other classes of therapeutic agents, particularly kinase inhibitors, warrants further exploration. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers seeking to leverage the synthetic potential of this important heterocyclic building block in their drug discovery endeavors.

References

Title: A Guide to Reaction Kinetics and Rate Determination of 2-Cyanoisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoisonicotinamide (CINA) is a pivotal reagent in modern medicinal chemistry, primarily recognized for its role in the facile, biocompatible macrocyclization of peptides through reaction with N-terminal cysteine residues.[1][2][3][4] Understanding the kinetics of both its conjugation reactions and its potential degradation pathways is critical for optimizing the synthesis of novel therapeutics, ensuring drug stability, and predicting product shelf-life. This guide provides a comprehensive theoretical framework and detailed experimental protocols for the kinetic analysis of this compound. We present methodologies for determining reaction rates, orders, and activation energies for its key bioconjugation reaction and for assessing its stability under hydrolytic stress. The protocols are designed to be self-validating and are supported by explanations of the underlying scientific principles, empowering researchers to generate robust and reliable kinetic data.

Introduction: The Kinetic Imperative for this compound

The utility of a chemical reagent in drug development is defined not only by the transformations it can achieve but also by the speed and selectivity of those reactions. This compound has emerged as a powerful tool for generating constrained macrocyclic peptides, which are a promising class of next-generation therapeutics.[4] The reaction between the CINA moiety and an N-terminal cysteine is a biocompatible "click" reaction, valued for its high speed and specificity under physiological conditions.[1][5]

A thorough understanding of reaction kinetics—the study of chemical reaction rates and mechanisms—is essential for several reasons:[6][7]

  • Process Optimization: Kinetic data allows chemists to select optimal conditions (concentration, temperature, pH) to maximize product yield and minimize reaction time.[7]

  • Mechanism Elucidation: Studying how reaction rates change under different conditions provides insight into the reaction mechanism, including the identification of the rate-determining step.[8]

  • Stability and Degradation: All molecules have a finite lifespan. Kinetic analysis of degradation pathways, such as hydrolysis of the amide or nitrile groups, is crucial for determining the stability of CINA-containing compounds and establishing appropriate storage conditions and shelf-life.[9][10]

This document serves as a practical guide for researchers to investigate the reaction kinetics of this compound.

Theoretical Framework of Reaction Kinetics

Before proceeding to experimental design, it is essential to understand the fundamental concepts that govern the rate of a chemical reaction.[6]

  • Rate Law and Reaction Order: The rate law is an equation that links the reaction rate with the concentrations of reactants. For a generic reaction A + B → C, the rate law is expressed as: Rate = k[A]^m[B]^n Here, k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. The overall reaction order is m + n. The order of a reaction indicates how the concentration of a reactant affects the rate.[6]

  • Integrated Rate Laws: These laws describe the concentration of a reactant as a function of time. The most common are summarized in the table below.

OrderRate LawIntegrated Rate LawHalf-Life (t½)
Zero Rate = k[A]t = -kt + [A]₀[A]₀ / 2k
First Rate = k[A]ln[A]t = -kt + ln[A]₀0.693 / k
Second Rate = k[A]²1/[A]t = kt + 1/[A]₀1 / (k[A]₀)
  • The Arrhenius Equation: This equation describes the effect of temperature on the rate constant, providing insight into the reaction's activation energy (Ea)—the minimum energy required for a reaction to occur. k = A * e^(-Ea/RT) Where A is the pre-exponential factor, R is the universal gas constant, and T is the temperature in Kelvin. By measuring k at different temperatures, one can determine Ea.

Part 1: Kinetic Analysis of CINA-Cysteine Bioconjugation

The reaction of this compound with an N-terminal cysteine-containing peptide is a cornerstone of its application. This reaction proceeds rapidly at neutral pH to form a stable thiazoline heterocycle, effectively cyclizing the peptide.[1] The following protocols describe how to quantify the rate of this critical reaction.

Experimental Workflow for Kinetic Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Reactant Solutions (CINA, Cys-Peptide) prep_buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) prep_reagents->prep_buffer initiate Initiate Reaction (Mix reactants at T=const) prep_buffer->initiate sampling Collect Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (e.g., Acidification) sampling->quench analytical_method Analyze Samples (HPLC, LC-MS, or UV-Vis) quench->analytical_method data_proc Process Data (Concentration vs. Time) analytical_method->data_proc kinetic_model Plot & Fit Data to Kinetic Models data_proc->kinetic_model determine_params Determine Rate Constant (k) & Reaction Order kinetic_model->determine_params G cluster_hydrolysis Hydrolysis Pathways CINA This compound C₅H₄N₂CONH₂ Amide_Hydrolysis Isonicotinamide-2-carboxylic acid CINA->Amide_Hydrolysis  Nitrile Hydrolysis (H⁺ or OH⁻) Nitrile_Hydrolysis Isonicotinamide CINA->Nitrile_Hydrolysis  Amide Hydrolysis (H⁺ or OH⁻)  

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Cyanoisonicotinamide Peptide Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Cyanoisonicotinamide (CINA) mediated peptide cyclization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful technology. The CINA-cysteine reaction is a facile and biocompatible "click" reaction that enables rapid access to macrocyclic peptides, often with high efficiency.[1][2][3] However, like any chemical transformation, challenges can arise.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and resolve issues leading to low cyclization yields. Our goal is to empower you with the scientific understanding to optimize your experiments for robust and reproducible results.

Section 1: The Ideal Cyclization Workflow

Before troubleshooting, it's essential to understand the standard experimental pathway. The following diagram outlines the key stages from linear peptide synthesis to the final purified cyclic product.

G cluster_0 Upstream: Linear Peptide Preparation cluster_1 Core: Cyclization Reaction cluster_2 Downstream: Product Isolation & Analysis sp 1. Solid-Phase Peptide Synthesis (SPPS) cleavage 2. Cleavage from Resin & Global Deprotection sp->cleavage purify_linear 3. Purification of Linear Peptide Precursor (HPLC) cleavage->purify_linear cyclization 4. Cyclization Reaction (Aqueous Buffer, pH ~7.5) purify_linear->cyclization purify_cyclic 5. Purification of Cyclic Peptide (HPLC) cyclization->purify_cyclic analysis 6. Analysis & Characterization (LC-MS, NMR) purify_cyclic->analysis

Caption: Ideal workflow for this compound peptide cyclization.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My LC-MS analysis shows a high abundance of unreacted linear peptide and very little cyclic product. Why is the reaction not proceeding to completion?

This is the most common issue, indicating a fundamental problem with the reaction setup or the starting materials.

Potential Causes & Solutions:

  • Oxidized N-terminal Cysteine: The key mechanistic step involves the nucleophilic attack of the free thiol (-SH) of the N-terminal cysteine. If this thiol is oxidized to form a disulfide bond (e.g., a cystine dimer of your linear peptide), it cannot react.

    • Scientific Rationale: The disulfide bond is not nucleophilic and cannot participate in the condensation reaction with the nitrile group of the CINA moiety.

    • Solution: Ensure the presence of a reducing agent in your cyclization buffer. Tris(2-carboxyethyl)phosphine (TCEP) is ideal as it is highly effective, odorless, and stable in aqueous solutions at neutral pH.[1][4] A final concentration of 1-5 mM TCEP is typically sufficient.

  • Incorrect pH of the Cyclization Buffer: The reaction is highly pH-dependent. The cyclization proceeds spontaneously and efficiently in aqueous solution at a neutral to slightly basic pH (typically 7.0-8.0).[1][4]

    • Scientific Rationale: The N-terminal amine must be deprotonated to act as a general base catalyst, while the cysteine thiol (pKa ~8.3) needs to be sufficiently nucleophilic. A pH around 7.5 provides a good balance for a rapid reaction.[4] If the pH is too acidic, the amine is fully protonated and the thiol is less nucleophilic, stalling the reaction.

    • Solution: Prepare your buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-HCl) fresh and verify its pH immediately before use. A common starting point is PBS at pH 7.5.[1]

  • Impure or Degraded Linear Peptide: Impurities from the solid-phase synthesis or cleavage (e.g., residual scavengers, protecting groups) can interfere with the cyclization. The linear peptide itself can also degrade if not stored properly.

    • Scientific Rationale: Scavengers like triisopropylsilane (TIPS) or 2,2'-(ethylenedioxy)diethanethiol (DODT) can potentially react with the CINA moiety or the cysteine if not fully removed.[1] Degradation can lead to non-reactive species.

    • Solution: Always purify the linear peptide precursor by reverse-phase HPLC after cleavage and before cyclization. Confirm the mass and purity of the lyophilized peptide by LC-MS. Store the purified linear peptide as a lyophilized powder at -20°C or lower.

  • Sub-optimal Peptide Conformation: The peptide must adopt a conformation that allows the N-terminal cysteine and the CINA group to come into close proximity for the intramolecular reaction to occur.[5]

    • Scientific Rationale: Highly rigid or sterically hindered peptide sequences may disfavor the required pre-cyclization conformation, slowing the intramolecular reaction and allowing side reactions to dominate.[5][6]

    • Solution: While the sequence is fixed, you can sometimes influence conformation by altering the solvent system. Consider adding a small percentage (10-20%) of an organic co-solvent like acetonitrile (ACN) or dimethylformamide (DMF) to the aqueous buffer to help disrupt secondary structures that may be inhibiting cyclization.

Q2: I'm observing significant formation of dimers and other higher-order oligomers. How can I promote the desired intramolecular cyclization?

This problem arises when the rate of the intermolecular reaction (one peptide molecule reacting with another) competes with or exceeds the rate of the intramolecular reaction.

Potential Causes & Solutions:

  • High Peptide Concentration: This is the most frequent cause of oligomerization.

    • Scientific Rationale: Intramolecular reactions are kinetically first-order, while intermolecular reactions are second-order. At high concentrations, the probability of two peptide molecules colliding and reacting increases significantly, favoring the second-order pathway.[6]

    • Solution: Perform the cyclization under high dilution conditions. A typical starting concentration is between 0.1 and 1.0 mg/mL. If dimerization is still observed, reduce the concentration further. You can use a syringe pump to add the linear peptide solution slowly to the reaction buffer over several hours, which helps maintain a low instantaneous concentration of the reactive species.

G Linear Linear Peptide (N-term Cys, C-term CINA) Cyclic Desired Monomer (Cyclic Peptide) Linear->Cyclic Intramolecular (First-Order) Favored at Low Concentration Dimer Side Product (Cyclic Dimer) Linear->Dimer Intermolecular (Second-Order) Favored at High Concentration

Caption: Kinetic competition between intramolecular and intermolecular reactions.

Q3: The reaction is slow and generates a complex mixture of unidentified side products. What are the likely side reactions?

A complex product profile suggests issues beyond simple oligomerization, often stemming from the stability of the linear peptide or the reaction conditions.

Potential Causes & Solutions:

  • Aspartimide Formation: If your peptide sequence contains an Asp-Gly, Asp-Ser, or Asp-Asn motif, it is highly susceptible to aspartimide formation during the preceding Fmoc-SPPS, especially during piperidine-mediated deprotection.[7]

    • Scientific Rationale: The backbone amide nitrogen attacks the side-chain carbonyl of aspartate, forming a five-membered succinimide ring. This intermediate can then hydrolyze to form a mixture of aspartyl and iso-aspartyl peptides, or react with other nucleophiles. These variants may cyclize at different rates or not at all.

    • Solution: During SPPS, use specialized protecting groups for the Asp residue (e.g., Fmoc-Asp(OMpe)-OH) or incorporate dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-Gly(Dmb)-OH) to suppress this side reaction.[7]

  • Racemization: The C-terminal amino acid of the linear peptide can be susceptible to epimerization (racemization) during the activation step if the CINA moiety is coupled last in solution.

    • Scientific Rationale: Activation of the C-terminal carboxyl group can lead to the formation of an oxazolone intermediate, which allows for the abstraction and re-addition of the alpha-proton, scrambling the stereochemistry.

    • Solution: The recommended strategy is to incorporate the CINA group as part of an amino acid or linker during the solid-phase synthesis.[1][2] This avoids a separate C-terminal activation step in solution, thereby minimizing the risk of racemization.

  • Reaction with Other Nucleophiles: Although the CINA-cysteine reaction is highly selective, other nucleophilic side chains (e.g., Lysine, Ornithine) could potentially react under harsh conditions (e.g., very high pH > 9), though this is less common.

    • Solution: Stick to the recommended pH range of 7.0-8.0 to ensure chemoselectivity for the N-terminal 1,2-aminothiol of cysteine.

Q4: My final yield after HPLC purification is very low, even though the reaction appeared clean on the initial LC-MS. What could be the cause?

This frustrating scenario often points to challenges with product handling and purification rather than the reaction itself.

Potential Causes & Solutions:

  • Poor Solubility of the Cyclic Peptide: Cyclization can dramatically alter a peptide's physical properties. The resulting cyclic peptide may be less soluble in the aqueous reaction buffer or the HPLC mobile phases, leading to precipitation and loss during workup.

    • Solution: After the reaction is complete, check for any precipitate. If observed, try to dissolve it by adding an organic solvent like ACN, DMSO, or isopropanol before purification. During HPLC method development, screen different mobile phase modifiers (e.g., formic acid vs. TFA) and organic phases (ACN vs. methanol) to find conditions that provide good solubility and peak shape.

  • Adsorption to Surfaces: Hydrophobic cyclic peptides can adsorb non-specifically to plasticware (e.g., Eppendorf tubes, pipette tips) and glassware.

    • Solution: Use low-retention plasticware for all sample handling. Before lyophilization, consider adding a small amount of an organic solvent (like ACN) or a volatile buffer component (like ammonium bicarbonate) to the HPLC fractions to act as a "chaser," preventing the peptide from sticking to the container walls as the solvent evaporates.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the this compound cyclization?

The reaction is a biocompatible condensation between the 1,2-aminothiol of an N-terminal cysteine and the nitrile group of the this compound. It proceeds via the formation of a stable five-membered thiazoline ring, which becomes part of the peptide macrocycle. The reaction is considered a "click" reaction because it is high-yielding, selective, and occurs under benign, biocompatible conditions.[1][3][8]

Q2: How does peptide sequence and length affect cyclization efficiency?

Sequence and length are critical factors.

  • Length: Very short peptides (e.g., tetra- and pentapeptides) can be difficult to cyclize due to high ring strain, often leading to significant dimer formation.[6] Medium to large peptides (6-12 amino acids) generally cyclize very efficiently.[6]

  • Sequence:

    • Turn-inducing residues: Incorporating residues like Proline or Glycine near the cyclization site can pre-organize the peptide backbone into a turn-like conformation, facilitating cyclization.[5]

    • Steric Hindrance: Bulky amino acids adjacent to the N-terminal cysteine can sterically hinder the approach to the CINA moiety, slowing the reaction.[6]

    • Linker Length: The linker connecting the CINA group to the peptide backbone also plays a crucial role. The optimal linker length can impact the final activity of the cyclic peptide.[9][10]

Q3: What are the optimal reaction conditions (pH, buffer, temperature, additives)?

A summary of recommended starting conditions is provided in the table below.

ParameterRecommended ValueRationale & Notes
pH 7.0 - 8.0Balances nucleophilicity of the thiol and catalytic activity of the N-terminal amine. pH 7.5 is a common starting point.[1]
Buffer PBS, Tris-HCl, Ammonium BicarbonateUse a non-nucleophilic buffer. Ammonium bicarbonate is useful if direct lyophilization is planned.
Peptide Conc. 0.1 - 1.0 mg/mL (approx. 0.1 - 1 mM)High dilution is critical to minimize second-order oligomerization.[6]
Temperature Room Temperature (20-25°C)The reaction is typically rapid at room temperature, often complete within 30-60 minutes.[2][4]
Reducing Agent 1-5 mM TCEPEssential to keep the N-terminal cysteine thiol in its reduced, reactive state.[1]
Co-solvent 0-20% ACN or DMF (optional)Can help solubilize hydrophobic peptides and disrupt unfavorable secondary structures.

Q4: What analytical methods are best for monitoring the reaction?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.

  • Monitoring Progress: Inject aliquots from the reaction mixture at different time points (e.g., t=0, 15 min, 30 min, 1 hr). You should observe the peak corresponding to the linear peptide decrease in area while a new, typically more retained (more hydrophobic), peak for the cyclic product appears and grows.

  • Confirmation: The mass of the cyclic product should correspond to the mass of the linear precursor minus the mass of water (18.01 Da), as the cyclization is a condensation reaction. Also, check for the presence of dimer masses (2 * M_linear - 2 * H₂O).

Section 4: Protocols
Protocol 1: General Protocol for this compound Peptide Cyclization
  • Prepare Linear Peptide Stock: Dissolve the HPLC-purified, lyophilized linear peptide precursor in a minimal amount of a suitable solvent (e.g., 50% ACN in water) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Cyclization Buffer: Prepare the chosen buffer (e.g., 100 mM PBS) and adjust the pH to 7.5. Just before use, add TCEP from a stock solution to a final concentration of 1 mM.

  • Initiate Reaction: In a suitable reaction vessel, add the cyclization buffer. While stirring, slowly add the linear peptide stock solution to the buffer to achieve the final target concentration (e.g., 0.5 mg/mL).

  • Monitor Reaction: Allow the reaction to proceed at room temperature. Take aliquots at regular intervals (e.g., 0, 30, and 60 minutes) and quench them by adding an equal volume of 1% formic acid in water. Analyze these aliquots by LC-MS to monitor the disappearance of the starting material and the formation of the product.

  • Quench and Purify: Once the reaction is complete (typically within 1-2 hours), quench the entire reaction mixture by acidifying with formic acid or TFA to a pH of ~3. Purify the cyclic peptide from the mixture using preparative RP-HPLC.

  • Isolate Product: Lyophilize the pure HPLC fractions to obtain the final cyclic peptide as a fluffy white powder.

Section 5: References
  • Patil, N. A., et al. (2021). This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. ACS Medicinal Chemistry Letters, 12(5), 732–737. --INVALID-LINK--[1][2][3][8][9][11][12]

  • Heinis, C., et al. (2022). Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase. ACS Chemical Biology, 17(1), 181-186. --INVALID-LINK--[13]

  • Lam, K. S., et al. (2011). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society. --INVALID-LINK--[6]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. --INVALID-LINK--[7]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. --INVALID-LINK--[14]

  • Nitsche, C., et al. (2019). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Angewandte Chemie International Edition, 58(4), 1184-1188. --INVALID-LINK--[4]

  • AltaBioscience. (n.d.). Peptide Cyclisation Methods. --INVALID-LINK--[5]

References

identifying and minimizing side products in 2-Cyanoisonicotinamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyanoisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and handling of this important chemical intermediate. Our goal is to empower you with the knowledge to identify and minimize side products, thereby optimizing your reaction outcomes and ensuring the highest purity of your target compound.

Section 1: Understanding the Core Reaction and Potential Pitfalls

This compound is a key building block in the synthesis of various pharmaceutical agents, most notably as a precursor to the antiviral drug Favipiravir.[1] The primary synthetic route often involves the controlled hydrolysis of a dinitrile precursor or the amidation of a carboxylic acid derivative. While seemingly straightforward, these reactions are susceptible to side product formation, which can complicate purification and impact yield and final product purity.

This guide will focus on the common challenges associated with the synthesis of this compound, providing practical solutions grounded in established chemical principles.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of this compound.

Q1: What is the most common side product I should be aware of during the synthesis of this compound?

The most prevalent side product is isonicotinic acid, which arises from the over-hydrolysis of the nitrile group to a carboxylic acid.[2][3] This is particularly common when using harsh acidic or basic conditions to hydrolyze a dinitrile precursor.[4][5] Another potential side product is the corresponding carboxylic acid's ammonium salt, especially if the reaction is not properly neutralized.[3]

Q2: My reaction is stalling, and I'm observing a significant amount of unreacted starting material. What could be the cause?

Incomplete reactions can be due to several factors:

  • Insufficient reaction time or temperature: The hydrolysis of nitriles can be slow, and inadequate reaction time or temperature may lead to incomplete conversion.[2]

  • Poor solubility of the starting material: Ensure your starting material is fully dissolved in the reaction solvent.

  • Deactivation of the catalyst (if applicable): If you are using a catalyst, it may have been poisoned or deactivated.

  • Steric hindrance: If your starting material is sterically hindered, the reaction may require more forcing conditions or a more potent coupling reagent in the case of amidation.[6]

Q3: I am attempting to synthesize this compound from an amide precursor via dehydration, but the yield is low. What are the likely side reactions?

When dehydrating a primary amide to a nitrile, potential side reactions include incomplete dehydration, leading to residual starting material, and degradation of the starting material or product under harsh conditions.[7][8] The choice of dehydrating agent is crucial; common reagents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃).[9][10] The reaction mechanism involves the conversion of the carbonyl oxygen into a good leaving group, which is then eliminated.[8]

Q4: How can I effectively monitor the progress of my reaction to avoid over-hydrolysis?

Regular monitoring of the reaction is crucial. The most common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting material and the formation of the product and any major side products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and impurities.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of the masses of the components in the reaction mixture, aiding in the early detection of side products.[12][13]

Section 3: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter.

Troubleshooting Guide 1: Minimizing Isonicotinic Acid Formation During Nitrile Hydrolysis

Problem: Significant formation of isonicotinic acid as a side product.

Root Cause Analysis: Over-hydrolysis of the nitrile group due to overly harsh reaction conditions (e.g., high temperature, prolonged reaction time, high concentration of acid or base).[3][5] The amide intermediate is also susceptible to hydrolysis under these conditions.[14]

Solutions:

  • Milder Reaction Conditions:

    • Temperature Control: Perform the reaction at a lower temperature and carefully monitor the progress.

    • Reaction Time: Optimize the reaction time to maximize the yield of the desired amide while minimizing the formation of the carboxylic acid.

    • Reagent Concentration: Use a lower concentration of the acid or base catalyst.

  • Alternative Hydrolysis Methods:

    • Enzymatic Hydrolysis: Consider using a nitrile hydratase enzyme for a more selective conversion of the nitrile to the amide under mild conditions.

    • Controlled Hydration: Utilize reagents like hydrogen peroxide in an alkaline solution, which can offer a milder method for converting nitriles to amides.[14]

Experimental Protocol: Mild Alkaline Peroxide Hydrolysis

  • Dissolve the starting nitrile in a suitable solvent (e.g., ethanol/water mixture).

  • Cool the solution in an ice bath.

  • Add a solution of sodium hydroxide or another suitable base.

  • Slowly add hydrogen peroxide (H₂O₂) dropwise while maintaining the low temperature.

  • Monitor the reaction closely by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

  • Work up the reaction to isolate the this compound.

Troubleshooting Guide 2: Optimizing Amidation Reactions to Form this compound

Problem: Low yield and formation of impurities during the amidation of an isonicotinic acid derivative.

Root Cause Analysis: Inefficient activation of the carboxylic acid, side reactions with the coupling reagent, or racemization if a chiral center is present.[6]

Solutions:

  • Choice of Coupling Reagent:

    • Use modern coupling reagents known for high efficiency and low side reactions, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[6]

    • If using carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), consider adding an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure® to suppress side reactions and racemization.[6]

  • Reaction Conditions:

    • Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions.

    • Solvent: Use an appropriate aprotic solvent like DMF (N,N-Dimethylformamide) or acetonitrile. Be mindful of potential reprotoxicity concerns with some solvents like NMP and DMF.[15]

    • Stoichiometry: Carefully control the stoichiometry of the reactants and coupling reagents.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentCommon Side ProductsMitigation Strategies
DCC/EDCN-acylurea, racemizationAdd HOBt or OxymaPure®, maintain low temperature.[6]
HATU/HCTUMinimalGenerally high yielding and clean.
PyBOPMinimalCan be expensive.

Section 4: Identification and Characterization of Side Products

Accurate identification of side products is critical for process optimization and regulatory compliance.[16][17]

Recommended Analytical Techniques:

  • LC-MS: The primary tool for separating and identifying impurities based on their retention time and mass-to-charge ratio.[12]

  • NMR Spectroscopy: Provides detailed structural information for isolated impurities.[16]

  • Forced Degradation Studies: Intentionally subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) can help to generate and identify potential degradation products.

Workflow for Impurity Identification:

G cluster_0 Impurity Detection & Identification A Reaction Monitoring (TLC, HPLC, LC-MS) B Impurity Detected A->B Deviation from expected profile C Isolate Impurity (e.g., Prep-HPLC) B->C Isolate for characterization D Structural Elucidation (LC-MS/MS, NMR) C->D Analyze structure E Confirm Structure (Synthesis of Impurity Standard) D->E Verify structure

Caption: Workflow for the identification and confirmation of process impurities.

Section 5: Visualizing Reaction Pathways

Understanding the potential reaction pathways is key to controlling the outcome of your synthesis.

Diagram of Potential Side Reactions in this compound Synthesis:

G Start Starting Material (e.g., Dinitrile or Carboxylic Acid Derivative) Product This compound (Desired Product) Start->Product Desired Reaction Path SideProduct1 Isonicotinic Acid (Over-hydrolysis) Start->SideProduct1 Direct Over-hydrolysis SideProduct3 Unreacted Starting Material Start->SideProduct3 Incomplete Reaction Product->SideProduct1 Further Hydrolysis SideProduct2 Ammonium Salt of Isonicotinic Acid SideProduct1->SideProduct2 Reaction with Ammonia

Caption: Potential reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Cyanoisonicotinamide-Cyclized Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Cyanoisonicotinamide-cyclized peptides. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique challenges associated with the purification of these constrained peptides.

The this compound ligation is a powerful method for peptide cyclization, offering rapid and efficient formation of a stable amide bond. However, the purification of the final cyclic peptide can be complex due to the reaction's byproducts and the physicochemical properties of the cyclic product itself. This guide is structured to provide direct solutions to common problems encountered during purification, ensuring you can achieve high purity and yield for your target molecules.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound-cyclized peptides, particularly when using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common purification technique.

Q1: My HPLC chromatogram shows multiple peaks close to my product peak. How can I improve the resolution?

A1: Poor resolution between your target cyclic peptide and impurities is a frequent challenge. The primary culprits are often unreacted linear peptide, diastereomers, or byproducts from the cyclization reaction. Here’s a systematic approach to improving peak separation:

  • Optimize the HPLC Gradient: A shallow gradient is the most effective tool for enhancing resolution. If you are running a fast gradient (e.g., 5-95% Acetonitrile in 10 minutes), try extending the gradient time over the elution range of your peptide. For example, if your peptide elutes at 40% Acetonitrile, try a segment of 35-45% Acetonitrile over 20-30 minutes. This gives the molecules more time to interact with the stationary phase, improving separation.

  • Change the Mobile Phase Modifier: While Trifluoroacetic acid (TFA) is the standard ion-pairing agent, it can sometimes lead to peak broadening or poor selectivity. Consider switching to an alternative acid modifier. Formic acid (FA) is a common choice that can alter the retention behavior of your peptide and impurities, potentially improving resolution.

    Table 1: Common Mobile Phase Modifiers for Peptide RP-HPLC

ModifierTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.1%Excellent ion-pairing, good peak shape for most peptides.Can be difficult to remove from the final product, may cause hydrolysis of sensitive residues.
Formic Acid (FA)0.1%Volatile and easily removed, MS-compatible.Weaker ion-pairing may lead to broader peaks for some peptides.
  • Evaluate a Different Stationary Phase: The standard C18 column is a good starting point, but not always optimal. If impurities are co-eluting, they may have similar hydrophobicity. Switching to a column with a different selectivity can be highly effective.

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions, which can be beneficial if your peptide or impurities contain aromatic residues.

    • C8: Less hydrophobic than C18, which can be useful if your peptide is highly retained and elutes very late in the gradient.

    • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can provide unique selectivity for polar molecules and reduce peak tailing.

Q2: I'm experiencing low recovery of my cyclic peptide after HPLC purification. What are the possible causes and solutions?

A2: Low recovery is a frustrating issue that can be attributed to several factors, from the peptide's intrinsic properties to the purification workflow itself.

  • Peptide Adsorption: Highly hydrophobic or "sticky" peptides can irreversibly adsorb to the HPLC column, tubing, or collection vials.

    • Solution: Before your main purification run, try "priming" the HPLC system by injecting a sample of a standard peptide or even a crude sample of your target peptide. This can saturate the active sites on the column and surfaces, reducing the loss of your target molecule in subsequent runs. Additionally, using low-adsorption collection tubes can help.

  • Precipitation During Purification: If the concentration of your peptide is high in the injection solvent or as it elutes from the column, it may precipitate.

    • Solution: Reduce the concentration of your sample before injection. You can also try adding a small amount of an organic solvent like isopropanol to your sample to improve solubility. During collection, you can pre-fill the collection tubes with a small amount of a solvent that your peptide is highly soluble in to prevent it from crashing out of the mobile phase.

  • Incomplete Elution: Your peptide may not be fully eluting from the column under the current conditions.

    • Solution: After your main gradient, add a high-organic "strip" step to your method. For example, run the mobile phase to 95-100% Acetonitrile for several column volumes to wash off any strongly retained material.

Below is a workflow to troubleshoot low recovery:

Caption: Troubleshooting workflow for low peptide recovery.

Q3: My peptide peak is tailing significantly. How can I improve the peak shape?

A3: Peak tailing can be caused by chemical or physical interactions within the HPLC system.

  • Secondary Interactions: The free silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing tailing.

    • Solution: Ensure your mobile phase has a sufficient concentration of an ion-pairing agent like TFA (0.1% is standard). The TFA protonates the silanol groups, minimizing these secondary interactions. If tailing persists, consider using a column with end-capping or a different base material (e.g., a polymeric resin).

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.

    • Solution: Perform a loading study. Sequentially inject decreasing amounts of your crude sample until you observe a symmetrical, Gaussian peak shape. This will determine the optimal loading capacity for your column.

  • Column Degradation: An old or poorly maintained column can also be a cause of peak tailing.

    • Solution: First, try flushing the column with a strong solvent wash. If this doesn't resolve the issue, it may be time to replace the column.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a this compound cyclization reaction?

A1: The primary impurities are typically:

  • Unreacted Linear Peptide: The starting material that failed to cyclize. This is usually more polar than the cyclic product and will elute earlier in an RP-HPLC gradient.

  • Dimerized Peptide: Two linear peptides can react to form a cyclic dimer. This will have approximately double the mass of your target peptide and will be significantly more hydrophobic, eluting later in the gradient.

  • Hydrolyzed Nitrile: The cyano group of the this compound reagent can be hydrolyzed to a carboxamide, leading to a byproduct. This species will have a mass increase of 18 Da (due to the addition of water) and may have a similar retention time to your product, making it challenging to separate.

Here is a diagram illustrating a general purification strategy:

Caption: General purification workflow for cyclic peptides.

Q2: Can I use a purification method other than HPLC?

A2: While RP-HPLC is the gold standard for achieving high purity, other techniques can be used for initial cleanup or for peptides that are not amenable to HPLC.

  • Solid-Phase Extraction (SPE): This is an excellent pre-purification step. You can use an SPE cartridge to desalt your sample and remove many of the more polar impurities, which will reduce the complexity of the mixture before injecting it onto the HPLC.

    Step-by-Step Protocol for SPE Cleanup:

    • Conditioning: Wash the SPE cartridge (e.g., C18) with 1-2 column volumes of Acetonitrile.

    • Equilibration: Equilibrate the cartridge with 2-3 column volumes of aqueous buffer (e.g., 0.1% TFA in water).

    • Loading: Dissolve your crude peptide in a minimal amount of the equilibration buffer and load it onto the cartridge.

    • Washing: Wash the cartridge with 2-3 column volumes of the equilibration buffer to remove salts and highly polar impurities.

    • Elution: Elute your peptide with a higher concentration of organic solvent (e.g., 60-80% Acetonitrile with 0.1% TFA).

    • Analysis: Analyze the eluted fraction by LC-MS to confirm the presence of your product before proceeding to HPLC.

  • Precipitation: In some cases, you may be able to selectively precipitate your cyclic peptide from the crude reaction mixture. This is highly dependent on the specific sequence and its solubility properties. You could try adding an organic solvent in which your peptide is insoluble, but the impurities remain in solution. This is often a trial-and-error process.

Q3: What is the best way to confirm the identity and purity of my final product?

A3: A combination of methods is essential for comprehensive characterization.

  • Analytical RP-HPLC: Use a high-resolution analytical column to assess the purity of your lyophilized product. The peak area of your product relative to the total peak area will give you a purity percentage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is crucial to confirm that the observed mass matches the theoretical mass of your cyclic peptide. This is the definitive way to ensure you have the correct product.

  • Tandem MS (MS/MS): For unambiguous confirmation, you can perform MS/MS on the parent ion. The fragmentation pattern will provide sequence information, confirming the integrity of the peptide backbone.

By systematically applying these troubleshooting strategies and analytical techniques, you can overcome the common hurdles in the purification of this compound-cyclized peptides and obtain a final product of high purity and quality for your research and development needs.

challenges and limitations of using 2-Cyanoisonicotinamide in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Cyanoisonicotinamide. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile reagent in their synthetic workflows. While this compound is renowned for its role in facile, biocompatible reactions, particularly peptide macrocyclization, achieving optimal results requires a nuanced understanding of its chemical behavior. This guide moves beyond standard protocols to address the specific challenges and limitations you may encounter, providing expert-driven troubleshooting advice and in-depth mechanistic insights to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Principles & Applications

This section addresses fundamental questions regarding the properties and primary applications of this compound.

Q1: What is this compound and its primary application in modern synthesis?

A1: this compound is a heterocyclic molecule featuring both a cyano (-C≡N) group and a carboxamide (-CONH₂) group on a pyridine ring. Its most prominent and powerful application is in the field of bioconjugation and peptide chemistry. Specifically, it participates in a rapid and biocompatible "click" reaction with N-terminal cysteine residues in peptides and proteins.[1][2][3] This reaction is a cornerstone of modern peptide macrocyclization strategies, a technique used to constrain peptide structures to enhance their metabolic stability, binding affinity, and bioavailability.[4][5] The reaction proceeds under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[6]

Q2: What is the underlying mechanism of the reaction between this compound and an N-terminal cysteine?

A2: The reaction is a selective, two-step intramolecular condensation. The key to its efficiency is the electron-withdrawing nature of the pyridine ring, which "activates" the cyano group for nucleophilic attack.

  • Thioimidate Formation: The thiol (-SH) group of the N-terminal cysteine acts as a potent nucleophile, attacking the electrophilic carbon of the cyano group. This initial attack forms a covalent, yet reversible, thioimidate intermediate.

  • Intramolecular Cyclization: The adjacent free amine (-NH₂) of the N-terminal cysteine then performs an intramolecular attack on the thioimidate carbon. This second, irreversible step results in the formation of a stable five-membered thiazoline ring, releasing ammonia as a byproduct.[7]

This targeted, sequential mechanism is responsible for the reaction's high selectivity for N-terminal cysteines over other nucleophilic residues.[7]

Q3: What makes this reaction "biocompatible," and what advantages does it offer over other cyclization methods?

A3: Biocompatibility refers to the reaction's ability to proceed efficiently under physiological conditions without requiring harsh reagents or solvents that could denature a peptide or protein. Key advantages include:

  • Aqueous Environment: The cyclization occurs spontaneously in aqueous buffers at or near neutral pH (e.g., PBS pH 7.5).[4]

  • Mild Conditions: It proceeds rapidly at room temperature without the need for catalysts, especially heavy metal catalysts, which can be toxic and difficult to remove.[7]

  • High Selectivity: The reaction is orthogonal to other proteinogenic amino acids, including internal cysteine residues that are not at the N-terminus.[7]

  • Automation Amenability: The precursor, 2-cyanoisonicotinic acid, can be readily incorporated into standard solid-phase peptide synthesis (SPPS) protocols, allowing for a fully automated process using commercially available starting materials.[1][4][8] This circumvents the need for complex, multi-step syntheses of specialized amino acids required by some alternative methods.[4]

Section 2: Troubleshooting Guide - Reaction Optimization & Side Products

Even with a robust protocol, challenges can arise. This section details common problems, their underlying causes, and validated solutions.

Problem 1: My peptide cyclization is slow or incomplete.

  • Possible Cause A: Suboptimal pH

    • Explanation: The nucleophilicity of both the thiol and the N-terminal amine is highly pH-dependent. If the pH is too acidic (below ~7), the N-terminal amine is protonated (-NH₃⁺), rendering it non-nucleophilic and halting the final cyclization step. The thiol's nucleophilicity is also reduced at lower pH.

    • Solution: Ensure the reaction buffer is maintained between pH 7.4 and 8.0. Prepare fresh phosphate-buffered saline (PBS) or Tris-HCl buffer and verify the pH immediately before use. Avoid unbuffered water or acidic solutions for the cyclization step.

  • Possible Cause B: Oxidative Side Reactions

    • Explanation: The cysteine thiol is highly susceptible to oxidation, leading to the formation of disulfide-bridged dimers of your linear peptide. This oxidized species is unreactive towards the cyano group, effectively reducing the concentration of the starting material and halting the desired reaction.

    • Solution: Incorporate a mild, thiol-free reducing agent into the reaction buffer. Tris(2-carboxyethyl)phosphine (TCEP) is the ideal choice as it is highly effective at neutral pH, water-soluble, and does not interfere with the cyclization chemistry.

Parameter Recommended Setting Rationale
Buffer System Phosphate-Buffered Saline (PBS) or Tris-HClMaintains physiological pH crucial for nucleophilicity.
pH 7.4 - 8.0Optimal balance for deprotonated thiol and free amine.
Reducing Agent TCEP0.5 - 1.0 mM
Peptide Conc. 50 - 100 µMLow concentration favors intramolecular cyclization over intermolecular dimerization.
  • Possible Cause C: Inefficient Coupling During SPPS

    • Explanation: If you are incorporating the cyanopyridine moiety during solid-phase synthesis, the issue may originate from the synthesis itself. The precursor, 2-cyanoisonicotinic acid (CINA), must be efficiently coupled to a linker or an amino acid side chain (e.g., lysine or ornithine) on the resin. Incomplete coupling will result in a truncated or failed linear precursor.

    • Solution: Use a high-efficiency coupling reagent combination like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in DMF.[4] Double-couple this step and confirm coupling completion with a Kaiser or other appropriate test before proceeding.

Problem 2: I am observing unexpected masses or impurities in my final product.

  • Possible Cause A: Hydrolysis of the Thiazoline Ring

    • Explanation: The product of the cyclization, the thiazoline heterocycle, is stable in neutral or basic buffers but can be susceptible to hydrolysis under acidic conditions.[6] This is a critical limitation to be aware of during workup and purification. Acidic hydrolysis will cleave the ring, reverting the N-terminus to a cysteine residue and leaving the cyanopyridine moiety attached via an amide bond.

    • Solution: During purification by reverse-phase HPLC, minimize exposure to highly acidic mobile phases (e.g., 0.1% TFA). If possible, use a mobile phase modifier that is less acidic, such as formic acid (0.1%), or operate at a pH closer to neutral if your column chemistry allows. If the final product requires long-term storage, ensure it is in a neutral buffer or lyophilized from a non-acidic solution.

  • Possible Cause B: Hydrolysis of the Cyano Group

    • Explanation: While the nitrile is relatively stable, prolonged exposure to harsh acidic or basic conditions (well outside the recommended pH 7.4-8.0 range) during extended reaction times or workup can lead to its hydrolysis. This can convert the cyano group (-C≡N) first to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH), generating impurities that can be difficult to separate.

    • Solution: Adhere strictly to recommended reaction times (typically 30-60 minutes is sufficient for full conversion).[4] Perform an LC-MS time-course study to determine the optimal reaction time for your specific peptide. Once the reaction is complete, proceed immediately to purification or quench the reaction by acidifying to pH < 4 (if thiazoline hydrolysis is acceptable or desired) to stop any potential side reactions.

Section 3: Experimental Protocols & Visualization
Detailed Protocol: Macrocyclization of a Linear Peptide Precursor

This protocol assumes the linear peptide, containing an N-terminal cysteine and a this compound moiety, has been synthesized via SPPS, cleaved from the resin, and purified.

  • Preparation of Cyclization Buffer: Prepare a 10X stock solution of Phosphate-Buffered Saline (PBS) at pH 7.5. Separately, prepare a 100 mM stock solution of TCEP in nuclease-free water.

  • Peptide Solubilization: Dissolve the lyophilized linear peptide precursor in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a clean reaction vessel, add the required volume of nuclease-free water.

    • Add the 10X PBS stock to achieve a final 1X concentration.

    • Add the 100 mM TCEP stock to achieve a final concentration of 1 mM.

    • Vortex the buffer solution gently.

  • Initiation of Cyclization: While gently vortexing the buffer, add the peptide stock solution dropwise to initiate the reaction. The final peptide concentration should be between 50-100 µM to favor the intramolecular reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the progress by taking small aliquots at different time points (e.g., 0, 15, 30, 60 min) and analyzing them by LC-MS. Look for the disappearance of the linear precursor's mass and the appearance of the cyclized product's mass (Mass of Precursor - Mass of NH₃).

  • Quenching and Purification: Once the reaction is complete, quench by adding an acid (e.g., 10% formic acid) to lower the pH to ~4. Immediately proceed with purification via preparative RP-HPLC.

Visual Workflow: Troubleshooting Incomplete Cyclization

This decision tree guides the user through a logical troubleshooting process when cyclization fails.

G cluster_synthesis Synthesis Issues cluster_reaction Reaction Condition Issues start Problem: Incomplete Cyclization check_lcms Analyze starting material by LC-MS. Is the correct mass of the linear precursor present? start->check_lcms synthesis_issue Potential SPPS Failure: - Incomplete coupling of CINA - Premature cleavage - Failed deprotection check_lcms->synthesis_issue No check_oxidation Is a mass corresponding to a disulfide-linked dimer observed? check_lcms->check_oxidation Yes resynthesize Action: Re-synthesize peptide. Verify all SPPS steps. synthesis_issue->resynthesize add_tcep Cause: Thiol Oxidation Action: Add 1 mM TCEP to buffer. check_oxidation->add_tcep check_ph Is the reaction buffer pH confirmed to be between 7.4 and 8.0? check_oxidation->check_ph No add_tcep->check_ph adjust_ph Cause: Suboptimal pH Action: Prepare fresh buffer and verify pH. check_ph->adjust_ph check_time Action: Re-run reaction under optimal conditions and monitor via time-course. adjust_ph->check_time

Caption: Troubleshooting workflow for incomplete peptide cyclization.

Visual Mechanism: Cysteine-Mediated Thiazoline Formation

This diagram illustrates the key chemical transformations during the conjugation reaction.

Caption: Reaction mechanism of this compound with an N-terminal cysteine.

References

Technical Support Center: Optimizing 2-Cyanoisonicotinamide Cyclization – The Critical Role of Linker Length

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of linker length on the efficiency and outcome of 2-cyanoisonicotinamide (CINA) mediated peptide cyclization. Our goal is to move beyond simple protocols and explain the causal relationships behind the experimental choices you make, ensuring your success in synthesizing potent and effective macrocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound cyclization?

The reaction is a biocompatible and efficient method for peptide macrocyclization that leverages the reactivity between a nitrile group and an aminothiol.[1][2] Specifically, it involves the intramolecular reaction of an N-terminal cysteine residue with a this compound moiety that has been appended to the peptide, typically via an amino acid side chain. This "click" reaction proceeds smoothly in aqueous buffer at physiological pH, making it a powerful tool for medicinal chemistry.[3][4][5]

G cluster_0 Linear Peptide Precursor cluster_1 Reaction Conditions cluster_2 Cyclization cluster_3 Final Product A N-Terminal Cysteine (Free Thiol) B Peptide Backbone G Intramolecular Nucleophilic Attack A->G Cys Thiol Attacks Cyano Carbon C Linker (e.g., Lys, Dap side chain) D This compound (CINA Moiety) D->G Spontaneous Reaction E Aqueous Buffer (e.g., PBS, pH 7.5) F Reducing Agent (e.g., TCEP) H Thiazoline Ring Formation G->H I Macrocyclic Peptide H->I Stable Product

Caption: Mechanism of CINA-mediated peptide cyclization.

Q2: How does linker length affect the cyclization process?

Linker length has a dual impact. First, it can influence the chemical efficiency of the cyclization reaction itself. The linker must be long and flexible enough to allow the reactive ends—the N-terminal cysteine and the CINA group—to approach each other in a conformation suitable for reaction, without introducing excessive ring strain.[6][7]

Second, and often more critically, the linker length dictates the conformational constraints of the final macrocyclic product. This pre-organization is paramount for biological activity.[8] An optimal linker will orient the peptide's binding motifs correctly for interaction with its biological target, minimizing the entropic penalty of binding.[1][8]

Q3: Is a shorter or longer linker generally better for cyclization efficiency and biological activity?

This is a system-dependent parameter, and there is no universal rule.

  • For Biological Activity: A seminal study on Zika virus protease inhibitors demonstrated that the shortest linker resulted in the highest binding affinity, with a Ki of 0.64 μM.[3][4][5][9][10] In that case, a difference of a single methylene group in the linker caused a more than 20-fold drop in inhibitory strength, highlighting how a shorter linker provided the optimal conformation for target binding.[8]

  • For Chemical Efficiency: In the same study, the chemical yield of the cyclization was not significantly impacted by linker length, with all tested variants producing excellent yields (53-74%).[1][8] However, in other systems, particularly in the context of PROTACs, an optimal linker length—neither too short nor too long—is required for maximal efficacy.[11][12]

Senior Scientist's Advice: The optimal linker length must be determined empirically for each new peptide-target system. The primary goal should be to optimize the final product's biological activity, as the cyclization reaction itself is often robust across a range of linker lengths.

Q4: What are common chemical structures used as linkers in this context?

The CINA moiety is typically attached to the side chain of an amino acid integrated into the peptide sequence during solid-phase peptide synthesis (SPPS).[1][8] This provides a straightforward way to create a library of precursors with varying linker lengths. Common choices include the side chains of:

  • Diaminopropionic acid (Dap)

  • Diaminobutyric acid (Dab)

  • Ornithine (Orn)

  • Lysine (Lys)

Beyond amino acids, linkers common in bioconjugation, such as polyethylene glycol (PEG) or alkyl chains, can also be adapted, though these may require more complex synthetic routes.[13][]

Troubleshooting Guide

Issue 1: Low or No Cyclization Yield

Q: I've incubated my linear peptide under standard conditions, but LC-MS analysis shows mostly starting material. What went wrong?

A: Let's break down the potential causes, starting with the most common.

  • Possible Cause 1: Oxidized Cysteine. The N-terminal cysteine's thiol group is the key nucleophile. If it has formed a disulfide bond (dimerized), it cannot react.

    • Troubleshooting Step: Always include a mild reducing agent in your reaction buffer. Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM is highly effective and does not interfere with the reaction.[1][3] Ensure your linear peptide precursor was stored under inert gas and handled with buffers that have been degassed.

  • Possible Cause 2: Competing Intermolecular Reactions. If the concentration of your linear peptide is too high, the reactive ends of two different molecules can react, leading to dimerization or polymerization instead of intramolecular cyclization.

    • Troubleshooting Step: Intramolecular reactions are favored at high dilution.[15][16] Run your cyclization at a low peptide concentration, typically in the range of 0.1 to 1.0 mg/mL. If you still observe high molecular weight species, reduce the concentration further.

  • Possible Cause 3: Incorrect pH. The nucleophilicity of the cysteine thiol is pH-dependent. If the pH is too low (acidic), the thiol will be protonated and non-reactive.

    • Troubleshooting Step: Ensure your buffer is at the correct pH, typically between 7.0 and 8.0. A phosphate-buffered saline (PBS) solution at pH 7.5 is a reliable starting point.[3]

  • Possible Cause 4: Inaccurate Precursor Concentration. An error in determining the concentration of your lyophilized linear peptide can lead to setting up the reaction at an unexpectedly high concentration, favoring intermolecular side reactions.

    • Troubleshooting Step: Whenever possible, use a quantitative method like amino acid analysis or a spectrophotometric assay (e.g., Ellman's reagent for free thiols) to accurately determine the concentration of your stock solution before setting up the cyclization reaction.

Issue 2: The Cyclized Product Shows Poor Biological Activity

Q: The cyclization reaction worked perfectly with a high yield, but my macrocyclic peptide is inactive in my biological assay. Why?

A: This is a common challenge in drug discovery and almost always points to a conformational issue.

  • Primary Cause: Suboptimal Pre-organization. The linker length you selected forces the peptide into a 3D conformation that is not recognized by its biological target. As seen in the Zika protease inhibitor study, even a subtle change in linker length can have a dramatic effect on activity, effectively "breaking" the key-in-lock fit.[8]

    • Troubleshooting Strategy (Structure-Activity Relationship Study): This is not a failure but an experimental result guiding your next steps. The solution is to perform a systematic scan of linker lengths.

      • Synthesize a small library of linear precursors where the CINA moiety is attached to linkers of varying lengths (e.g., Dap, Dab, Orn, and Lys).

      • Cyclize each precursor under identical, optimized conditions.

      • Purify each macrocycle.

      • Test each purified macrocycle in your biological assay to identify the optimal linker length that confers the highest activity.

Experimental Protocols & Data

Workflow for Linker Length Optimization

Caption: Experimental workflow for SAR study of linker length.

Protocol: General Procedure for this compound Peptide Cyclization
  • Preparation: Dissolve the purified, lyophilized linear peptide precursor in the reaction buffer (e.g., PBS, pH 7.5) to create a stock solution (e.g., 10 mg/mL). Quantify the peptide concentration accurately.

  • Reaction Setup: In a suitable reaction vessel, dilute the peptide stock solution with additional reaction buffer to a final concentration of 0.5 mg/mL.

  • Initiation: Add TCEP from a 100 mM stock solution to a final concentration of 1 mM. Vortex gently to mix.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is often complete within 30 minutes.[1]

  • Monitoring: Take a small aliquot (e.g., 5 µL) from the reaction mixture and quench it with an equal volume of 1% trifluoroacetic acid (TFA). Analyze by LC-MS to check for the conversion of the starting material mass to the product mass.

  • Quenching: Once the reaction is complete, acidify the entire reaction mixture by adding TFA to a final concentration of 0.1% to stop the reaction.

  • Purification: Purify the resulting macrocyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Final QC: Confirm the purity and verify the mass of the final product by LC-MS and analytical HPLC. Lyophilize the pure fractions for storage.

Data Summary: Impact of Linker Length on Zika Protease Inhibitor Activity

The following table summarizes the findings from Patil, N. A., et al. (2021), clearly demonstrating the inverse relationship between linker length and inhibitory activity in their system.

CompoundCyclization Linker Amino AcidApproximate Linker Length (atoms)Cyclization Yield (%)Inhibitor Activity (Ki, µM)
1b Diaminopropionic acid (Dap)674%0.64
2b Diaminobutyric acid (Dab)765%13.5
3b Ornithine (Orn)853%27.2
4b Lysine (Lys)963%>50
Data adapted from Patil, N. A., et al. ACS Medicinal Chemistry Letters, 2021.[8][10]

This data powerfully illustrates that while the chemical cyclization is efficient across all linker lengths, the biological outcome is exquisitely sensitive to the conformational constraints imposed by the linker.

References

Technical Support Center: Troubleshooting Poor Solubility of 2-Cyanoisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-Cyanoisonicotinamide in various reaction media. Our goal is to equip you with the knowledge to overcome these hurdles and ensure the success of your experiments.

Understanding the Challenge: The "Why" Behind Poor Solubility

This compound, a key building block in the synthesis of various pharmaceutical compounds, including the antiviral drug Favipiravir, often presents solubility challenges.[1][2][3][4][5] Its chemical structure, characterized by a polar amide group and a cyano group on a pyridine ring, contributes to strong intermolecular forces, specifically hydrogen bonding and dipole-dipole interactions.[6][7][8] These forces lead to a stable crystal lattice that requires significant energy to break, resulting in low solubility in many common organic solvents.[6][7]

While the amide group can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar solvents to some extent, the overall non-ionic character and the presence of the less polar pyridine ring limit its solubility compared to more comparable amines or carboxylic acids.[6][7][8]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during experiments involving this compound.

Q1: My this compound is not dissolving sufficiently in my chosen reaction solvent at room temperature. What are my immediate options?

A1: When faced with poor solubility at ambient temperatures, there are several immediate strategies you can employ:

  • Temperature Elevation: For many compounds, solubility increases with temperature.[9][10][11] This is because the added heat provides the necessary energy to overcome the intermolecular forces holding the crystal lattice together.[9][10] However, it is crucial to first verify the thermal stability of this compound and other reactants to avoid degradation. A gradual increase in temperature while monitoring for dissolution is recommended. For some compounds, an increase in temperature can paradoxically decrease solubility if the dissolution process is exothermic.[10][12]

  • Co-solvent Systems: Introducing a "co-solvent" can significantly enhance solubility.[13][14][15][16] A co-solvent is a water-miscible organic solvent that, when mixed with the primary solvent, alters the polarity of the medium to better match that of the solute.[14] Commonly used co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and propylene glycol.[13][17] The optimal ratio of the primary solvent to the co-solvent often needs to be determined empirically.

  • pH Adjustment: If your reaction medium is aqueous or contains protic solvents, altering the pH can influence the solubility of this compound. Although amides are generally considered neutral, the pyridine nitrogen can be protonated under acidic conditions, forming a more soluble salt.[8] Conversely, deprotonation of the amide N-H under strongly basic conditions can also increase solubility.[6] Careful consideration of the reaction's compatibility with pH changes is essential.

Q2: I've tried heating and using a single co-solvent, but the solubility is still not optimal for my reaction scale. What's the next step?

A2: If basic techniques are insufficient, more advanced strategies can be implemented:

  • Surfactant-Mediated Solubilization: Surfactants are amphiphilic molecules that can form micelles in solution.[18][19][20][21] These micelles have a hydrophobic core and a hydrophilic exterior, creating a microenvironment that can encapsulate and solubilize poorly soluble compounds like this compound.[18][21][22] Common non-ionic surfactants used in organic synthesis include Tween® and Triton™ series. The concentration of the surfactant must be above its critical micelle concentration (CMC) to be effective.[19][23]

  • Hydrotropy: This method involves the addition of a large amount of a second solute, known as a hydrotrope, to increase the aqueous solubility of another solute.[24] Hydrotropes are typically salts of organic acids, such as sodium benzoate or sodium salicylate.

  • Structural Modification (Pro-drug/Analog Synthesis): While a more involved approach, if you have the flexibility in your research, you can consider synthesizing a more soluble analog or a pro-drug of this compound.[25][26] This could involve adding ionizable groups or other functionalities that improve solubility without compromising the desired reactivity.[26]

Q3: Are there any proactive measures I can take during experimental design to avoid solubility issues with this compound?

A3: Absolutely. Proactive planning is key to a successful experiment:

  • Solvent Screening: Before committing to a specific reaction solvent, perform small-scale solubility tests with a range of solvents of varying polarities. This initial screening can save significant time and resources.

  • Consult Solubility Data: While comprehensive solubility data for this compound in all solvents may not be readily available, databases like the IUPAC-NIST Solubility Data Series can be a valuable starting point for related compounds.[27][28]

  • Particle Size Reduction: Decreasing the particle size of the solid this compound increases its surface area, which can lead to a faster dissolution rate.[29] Techniques like micronization can be employed if you have the necessary equipment.

Experimental Protocols

Protocol 1: Determining Optimal Co-solvent Ratio

  • Prepare stock solutions of this compound in several potential co-solvents (e.g., DMSO, DMF, NMP).

  • In a series of vials, add a fixed amount of your primary reaction solvent.

  • To each vial, add increasing volumes of the co-solvent stock solution.

  • Add a known excess of solid this compound to each vial.

  • Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the suspensions to remove undissolved solid.

  • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Plot the solubility of this compound as a function of the co-solvent ratio to identify the optimal mixture.

Protocol 2: Evaluating the Effect of Surfactants

  • Prepare a series of solutions of your chosen surfactant in the reaction solvent at concentrations above and below its CMC.

  • Add a known excess of solid this compound to each solution.

  • Follow steps 5-7 from Protocol 1.

  • Plot the solubility of this compound against the surfactant concentration to determine the effectiveness of the surfactant in enhancing solubility.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the poor solubility of this compound.

Solubility_Troubleshooting start Start: Poor Solubility of This compound temp Increase Temperature start->temp cosolvent Use Co-solvent start->cosolvent ph_adjust Adjust pH start->ph_adjust advanced Advanced Strategies temp->advanced Insoluble or Unstable success Success: Sufficient Solubility temp->success Soluble & Stable cosolvent->advanced Insoluble cosolvent->success Soluble ph_adjust->advanced Incompatible ph_adjust->success Soluble & Reaction Compatible surfactant Add Surfactant surfactant->success Soluble failure Re-evaluate Approach surfactant->failure advanced->surfactant

Caption: A decision tree for troubleshooting the poor solubility of this compound.

Quantitative Data Summary

While specific solubility values for this compound are not extensively published across a wide range of solvents, the following table provides a qualitative guide based on general principles of amide solubility.

Solvent CategoryExamplesExpected Solubility of this compound
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Good
Polar Protic Water, Ethanol, MethanolLow to Moderate
Non-polar Hexane, TolueneVery Low
Ethers THF, DioxaneLow
Chlorinated Dichloromethane, ChloroformLow

Frequently Asked Questions (FAQs)

Q: Can I use a combination of methods, for example, heating and a co-solvent?

A: Yes, a synergistic approach is often the most effective. Combining a co-solvent with moderate heating can often achieve the desired solubility where either method alone might fail. Always ensure the combination of conditions does not negatively impact your reactants or the reaction outcome.

Q: Will using a surfactant interfere with my reaction?

A: It is possible. Surfactants can sometimes interact with reactants or catalysts, or alter the reaction kinetics. It is advisable to run a small-scale control reaction with and without the surfactant to assess any potential interference.

Q: How do I choose the right co-solvent?

A: The principle of "like dissolves like" is a good starting point. Since this compound has both polar and some non-polar character, a polar aprotic solvent like DMSO or DMF is often a good first choice. However, the ideal co-solvent will also depend on the specific requirements of your reaction (e.g., boiling point, reactivity).

Q: Is there a risk of the compound precipitating out of solution if the temperature fluctuates?

A: Yes, if you have achieved solubility by heating, a decrease in temperature could cause the this compound to precipitate. This is a critical consideration for reactions that need to be run at lower temperatures or for post-reaction workup. Maintaining a consistent temperature is crucial.

References

Technical Support Center: Synthesis of 2-Cyanoisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-cyanoisonicotinamide derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges and pitfalls in your synthetic endeavors. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Navigating Synthetic Routes & Key Challenges

The synthesis of this compound and its derivatives is a multi-step process, often starting from readily available picolines or aminopyridines. Each step, from the introduction of the cyano group to the final amidation, presents unique challenges. Understanding the underlying chemistry is paramount to troubleshooting effectively.

Core Synthetic Pathways Overview

Below is a generalized workflow illustrating the common synthetic transformations.

G cluster_start Starting Materials cluster_cyanation Cyanation Methods cluster_amide_formation Amide Formation A 2-Amino-4-methylpyridine C Sandmeyer Reaction (Diazotization then CuCN) A->C 1. Diazotization 2. CuCN B 2-Methylisonicotinic Acid D Oxidative Cyanation (Pyridine N-Oxide route) B->D 1. N-Oxidation 2. Activation (e.g., Me₂SO₄) 3. NaCN/KCN E Intermediate: 2-Cyanoisonicotinic Acid/Ester C->E Hydrolysis or Esterification D->E Hydrolysis or Esterification F Final Product: This compound E->F Amide Coupling (e.g., HATU, EDC)

Caption: Common synthetic pathways to this compound.

Section 2: Troubleshooting Guide - Common Pitfalls & Solutions

This section addresses the most frequently encountered problems during the synthesis.

Problem Area 1: The Cyanation Step

The introduction of the cyano group onto the pyridine ring is often the most challenging step, with low yields and side reactions being common complaints.

Q1: My Sandmeyer reaction on a 2-aminopyridine derivative is failing or giving very low yields. What's going wrong?

A1: The Sandmeyer reaction, while powerful, is notoriously sensitive.[1][2] Success hinges on the stability of the intermediate diazonium salt and the efficacy of the copper(I) cyanide addition. Here are the primary causes of failure and their solutions:

  • Decomposition of the Diazonium Salt: Pyridine-based diazonium salts are often less stable than their aniline counterparts. Temperature control is absolutely critical. The diazotization step (reaction with nitrous acid, generated in situ from NaNO₂ and acid) must be performed at 0-5°C.[3] Allowing the temperature to rise will lead to the diazonium salt decomposing to form undesired phenol byproducts upon reaction with water.[3]

  • Incomplete Diazotization: Ensure you are using a slight excess of both sodium nitrite and the acid to drive the reaction to completion. The order of addition matters; typically, the amine solution is cooled first, followed by the slow, portion-wise addition of the nitrite solution.

  • Purity and Activity of Copper(I) Cyanide (CuCN): CuCN is the workhorse of this reaction, facilitating the radical-nucleophilic aromatic substitution.[1] Old or impure CuCN can have reduced activity. It's often beneficial to use freshly prepared or purified CuCN.

  • Solvent Choice: While aqueous media are common, sometimes the choice of acid or the presence of organic co-solvents can influence the stability and solubility of the diazonium salt. Some protocols suggest that methanol can hinder diazonium salt formation.[4]

Troubleshooting Table: Sandmeyer Cyanation

Symptom Potential Cause Recommended Solution
Low yield, significant starting material remains.Incomplete diazotization.Use 1.1-1.2 equivalents of NaNO₂. Ensure the temperature is strictly maintained at 0-5°C during addition.[3]
Product mixture contains significant 2-hydroxypyridine byproduct.Decomposition of diazonium salt.Maintain rigorous temperature control (<5°C). Work quickly once the diazonium salt is formed.
Reaction stalls after diazonium salt formation.Inactive CuCN catalyst.Use fresh, high-purity CuCN. Consider preparing it fresh if commercial sources are suspect.
A complex mixture of colorful byproducts is formed.Radical side reactions or azo coupling.[3][4]Ensure the pH is acidic to prevent the diazonium salt from coupling with unreacted amine. Add the diazonium salt solution slowly to the CuCN solution.

Q2: I'm trying to introduce the cyano group via an N-oxide route, but the reaction is messy. How can I optimize this?

A2: This method involves activating the pyridine ring towards nucleophilic attack. The pyridine is first oxidized to the N-oxide, which is then treated with an activating agent (like dimethyl sulfate or a sulfonyl chloride) and a cyanide source.[5]

  • Causality: The activation step makes the C2 and C4 positions of the pyridine ring highly electrophilic. Cyanide, a potent nucleophile, can then attack these positions.[5] The key is to achieve selective attack at the desired position and avoid side reactions.

  • Common Pitfalls:

    • Regioselectivity: If both the C2 and C4 positions are unsubstituted, you can get a mixture of isomers.[5] Steric hindrance can be used to direct the cyanation to the less hindered position.

    • Over-reaction: Vigorous conditions or excess cyanide can sometimes lead to the substitution of other leaving groups on the ring.[5]

    • Hydrolysis: The presence of water during workup or in the reaction can lead to the hydrolysis of the nitrile to a carboxamide or carboxylic acid.[6][7]

Problem Area 2: Hydrolysis of the Cyano Group

A frequent and frustrating issue is the unintended hydrolysis of the 2-cyano group to the corresponding 2-carboxamide or 2-carboxylic acid, especially during subsequent reaction steps or purification.

Q3: My final product is contaminated with isonicotinamide and/or isonicotinic acid. How can I prevent this hydrolysis?

A3: The pyridine nitrile group is susceptible to hydrolysis under both acidic and basic conditions, often catalyzed by residual metals or high temperatures.[8][9][10][11]

  • Mechanism: The lone pair on the pyridine nitrogen can participate in activating the nitrile group towards hydrolysis. The reaction proceeds first to the amide (isonicotinamide) and then, under more forcing conditions, to the carboxylic acid (isonicotinic acid).[11][12]

  • Preventative Measures:

    • Strictly Anhydrous Conditions: Use anhydrous solvents and run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture, which is the primary culprit.[6]

    • pH Control: Avoid strongly acidic or basic conditions, especially at elevated temperatures. If a subsequent step requires a base, consider using a non-nucleophilic, hindered base and moderate temperatures.

    • Purification Strategy: During purification (e.g., column chromatography), use neutral solvent systems. Acidic or basic impurities in the silica gel can sometimes promote on-column hydrolysis. A quick wash of the crude product with a mild bicarbonate solution followed by drying can remove acidic residues before chromatography.

Problem Area 3: Amide Bond Formation

The final step, coupling the 2-cyanoisonicotinic acid (or its ester) with an amine, can be inefficient if not properly optimized.

Q4: My amide coupling reaction to form the final this compound derivative has a low yield. What are the best coupling agents and conditions?

A4: The key to a successful amide coupling is the effective activation of the carboxylic acid.[13] For heterocyclic carboxylic acids, standard coupling agents are generally effective, but optimization is often required.

  • Choice of Coupling Agent:

    • Carbodiimides (DCC, EDC): These are classic reagents. EDC (Ethyl(dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying purification.[14] However, these can sometimes cause racemization in chiral substrates and may require an additive.[13]

    • Phosphonium/Aminium Reagents (PyBOP, HBTU, HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast, often providing superior yields for challenging couplings. They are generally considered the gold standard in modern amide synthesis.

  • Role of Additives: Additives like HOBt (Hydroxybenzotriazole) are often used with carbodiimides.[14] They act by forming an active ester intermediate, which suppresses side reactions and reduces racemization.

  • Solvent and Base: Anhydrous polar aprotic solvents like DMF or DMSO are typically used to ensure all components are in solution.[15] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the acid formed during the reaction.[15]

Comparison of Common Amide Coupling Conditions

Reagent System Pros Cons Typical Conditions
EDC / HOBtCost-effective, water-soluble byproduct.[14]Can be slower, potential for side reactions.Carboxylic Acid (1 eq), Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2-3 eq) in anhydrous DMF, 0°C to RT.
HATUVery high efficiency, fast reaction times, low racemization.More expensive.Carboxylic Acid (1 eq), Amine (1.1 eq), HATU (1.1 eq), DIPEA (2-3 eq) in anhydrous DMF, 0°C to RT.
Propylphosphonic Anhydride (T3P®)Excellent for hindered substrates, clean reaction profile.Can be viscous and require careful handling.Carboxylic Acid (1 eq), Amine (1.1 eq), T3P® (1.5 eq), Triethylamine (3 eq) in anhydrous DMF or DMSO.[15]

Section 3: Experimental Protocol & Workflow

Here is a representative, detailed protocol for a two-step synthesis starting from 2-amino-4-picoline.

Workflow Diagram: Synthesis from 2-Amino-4-Picoline

G A 1. Diazotization 2-Amino-4-picoline in H₂SO₄ Add NaNO₂ solution dropwise at 0-5°C B 2. Cyanation Add diazonium salt solution to a slurry of CuCN in water Warm gently to 50-60°C A->B Transfer C 3. Oxidation Oxidize methyl group of 2-cyano-4-picoline using KMnO₄ or other oxidant to get 2-cyanoisonicotinic acid B->C Isolate & Proceed D 4. Amide Coupling React 2-cyanoisonicotinic acid with NH₄Cl using HATU/DIPEA in anhydrous DMF C->D Isolate & Proceed E 5. Workup & Purification Quench, extract with organic solvent, purify by column chromatography or recrystallization D->E Reaction Complete

Caption: Step-by-step synthesis workflow.

Step-by-Step Protocol: Amide Coupling with HATU

This protocol describes the final amidation step.

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add 2-cyanoisonicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Reagent Addition: Add the desired amine (or ammonium chloride for the primary amide, 1.1 eq), followed by HATU (1.1 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution. The color may change to yellow or orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the pure this compound derivative.

References

Validation & Comparative

The Analytical Crucible: A Comparative Guide to Monitoring 2-Cyanoisonicotinamide Reaction Completion with LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. It is the cornerstone of process optimization, yield maximization, and ensuring the quality and purity of the final product. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the reaction completion of 2-Cyanoisonicotinamide, a versatile building block in medicinal chemistry. We will explore its performance against viable alternatives, grounded in experimental data and established scientific principles.

A notable application of this compound is its "click" reaction with N-terminal cysteine residues to form macrocyclic peptides, a technique gaining traction in the development of novel therapeutics.[1][2][3][4] However, for the purpose of this guide, we will also consider a more fundamental transformation: the hydrolysis of the nitrile group to the corresponding amide, 2-isonicotinamide. This allows for a broader discussion of analytical techniques applicable to small molecule synthesis.

The Central Role of LC-MS in Reaction Monitoring

LC-MS has emerged as a powerhouse in modern analytical chemistry, combining the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[5][6] This combination is particularly well-suited for monitoring the complex mixtures often encountered during chemical synthesis.

Why LC-MS is a Preferred Method

The strength of LC-MS lies in its ability to provide both qualitative and quantitative information simultaneously. In the context of a this compound reaction, an LC-MS method can:

  • Separate the starting material (this compound), the product (e.g., 2-isonicotinamide or the peptide conjugate), and any intermediates or byproducts.

  • Identify each component by its unique mass-to-charge ratio (m/z), confirming the identity of the desired product and revealing the presence of unexpected species.

  • Quantify the relative amounts of each component over time, allowing for the determination of reaction kinetics and the point of completion.[7]

The high sensitivity of modern mass spectrometers allows for the detection of trace-level impurities that might be missed by other techniques, which is critical for pharmaceutical applications.[8]

A Comparative Analysis: LC-MS vs. The Alternatives

While LC-MS is a powerful tool, it is not the only option for reaction monitoring. The choice of analytical technique often depends on the specific requirements of the reaction, available instrumentation, and the desired level of information. Here, we compare LC-MS to other common techniques for monitoring the hydrolysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR provides structural and quantitative information based on the magnetic properties of atomic nuclei.[1] The area of an NMR signal is directly proportional to the number of nuclei it represents, allowing for quantification without the need for identical reference standards.[9]

Application to this compound: In the hydrolysis reaction, one could monitor the disappearance of the proton signals of this compound and the appearance of the signals for 2-isonicotinamide. The distinct chemical environments of the aromatic protons in the reactant and product would allow for clear differentiation.

Comparison with LC-MS:

FeatureLC-MSqNMR
Sensitivity Very High (pg-ng level)Moderate (µg-mg level)
Selectivity High (based on separation and m/z)High (based on unique chemical shifts)
Speed Moderate (minutes per sample)Fast (minutes per sample for simple spectra)
Quantitative Accuracy Requires calibration curves with standardsCan be absolute without identical standards
In-situ/Online Capability Possible with specialized setupsPossible with flow-NMR probes[10]
Structural Information Limited to mass and fragmentationDetailed structural information
Cost & Complexity High initial cost, moderate complexityVery high initial cost, high complexity
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Principle: These vibrational spectroscopy techniques monitor changes in the functional groups of molecules. The nitrile group (-C≡N) in this compound has a characteristic sharp absorption band in the IR and a strong Raman signal, which will disappear as it is converted to the amide (-CONH2).[11][12]

Application to this compound: One can monitor the decrease in the intensity of the nitrile peak (around 2200-2300 cm⁻¹) and the appearance of the amide I and II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively).[13]

Comparison with LC-MS:

FeatureLC-MSIn-situ FTIR/Raman
Sensitivity Very HighLow to Moderate
Selectivity HighModerate (potential for peak overlap)
Speed Moderate (offline)Very Fast (real-time, online)[14]
Quantitative Accuracy High with calibrationModerate, often used for trending
In-situ/Online Capability ChallengingExcellent, non-invasive[15]
Structural Information LimitedFunctional group information
Cost & Complexity HighModerate initial cost, relatively simple
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is suitable for the analysis of volatile and semi-volatile compounds. The headspace technique specifically analyzes the vapor phase above a sample.[3][16]

Application to this compound: This technique would be less suitable for directly monitoring the non-volatile this compound and its amide product. However, it could be valuable if a volatile reactant (e.g., a solvent that is also a reactant) is consumed or a volatile byproduct is formed.

Comparison with LC-MS: GC-MS is not a direct competitor for this specific application but could be a complementary technique for a complete process understanding.

Experimental Protocols

LC-MS Method for Monitoring this compound Hydrolysis

This protocol provides a starting point for developing a validated LC-MS method for the quantitative analysis of this compound and its hydrolysis product, 2-isonicotinamide.

Instrumentation:

  • HPLC or UHPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm.

Mass Spectrometry Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 300 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Scan Range: m/z 50-500.

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):

    • This compound: Precursor ion [M+H]⁺ at m/z 148.05.

    • 2-Isonicotinamide: Precursor ion [M+H]⁺ at m/z 123.05.

Reaction Monitoring Workflow:

  • Set up the chemical reaction (e.g., hydrolysis of this compound in acidic or basic aqueous solution at a specific temperature).

  • At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h, etc.), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction (if necessary) by diluting the aliquot in a suitable solvent (e.g., the initial mobile phase composition) to a concentration within the linear range of the LC-MS method.

  • Inject the diluted sample onto the LC-MS system.

  • Integrate the peak areas for the reactant and product.

  • Plot the concentration or peak area of the reactant and product as a function of time to determine the reaction profile and endpoint.

dot digraph "LC-MS Reaction Monitoring Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Workflow for monitoring reaction completion using LC-MS.

Method Validation

For use in a regulated environment, the developed LC-MS method must be validated according to ICH guidelines Q2(R2).[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Making the Right Choice: A Decision Framework

The selection of the most appropriate analytical technique is a critical decision that impacts the efficiency and quality of research and development. The following diagram provides a simplified framework for choosing between LC-MS and its alternatives for reaction monitoring.

dot digraph "Analytical Technique Decision Framework" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial"];

} Decision framework for selecting an analytical technique.

Conclusion

For monitoring the completion of this compound reactions, LC-MS offers an unparalleled combination of sensitivity, selectivity, and quantitative power. It provides definitive identification of products and byproducts while allowing for precise tracking of reaction kinetics. While techniques like qNMR offer superior structural information and in-situ FTIR/Raman provide real-time, non-invasive monitoring, LC-MS often represents the most versatile and comprehensive single technique for the modern drug development professional. The ability to develop and validate a robust LC-MS method is a critical skill for ensuring the quality and efficiency of chemical synthesis, from early discovery to process scale-up.

References

A Senior Application Scientist's Guide to Click Chemistry Reagents: A Comparative Study of 2-Cyanoisonicotinamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently join molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless in 2001, provides a powerful toolkit for this purpose, characterized by modularity, high efficiency, and mild reaction conditions.[1] The choice of reagent is critical and dictates the scope, biocompatibility, and ultimate success of an application, from peptide-based drug design to live-cell imaging.[2][3]

This guide provides an in-depth comparison of a novel click chemistry reagent, 2-Cyanoisonicotinamide, with established alternatives. We will delve into the mechanistic underpinnings, comparative performance, and practical applications of each, providing field-proven insights and detailed experimental protocols to inform your selection process.

The Emergent Player: this compound for Cysteine-Specific Ligation

A recent addition to the click chemistry arsenal, the reaction between this compound and an N-terminal cysteine residue offers a unique and highly biocompatible method for peptide macrocyclization and ligation.[4][5] This approach is particularly valuable in medicinal chemistry for generating constrained peptides, which often exhibit improved biological activity and metabolic stability.[6]

Mechanism of Action

The reaction proceeds spontaneously in aqueous solutions at neutral pH. The thiol group of the N-terminal cysteine attacks the electrophilic carbon of the nitrile group on the this compound. This is followed by an intramolecular cyclization, resulting in a stable thioimidate bond and the formation of a macrocyclic peptide. This reaction is orthogonal to all other proteinogenic amino acids, including internal cysteine residues, ensuring remarkable specificity.[7]

G cluster_reactants Reactants cluster_product Product N_Cys Peptide with N-terminal Cysteine Intermediate Thioacyl Intermediate N_Cys->Intermediate Nucleophilic attack CIN This compound (on a linker) CIN->Intermediate Cyclic Stable Macrocyclic Peptide Intermediate->Cyclic Intramolecular cyclization

Caption: Mechanism of this compound and N-terminal cysteine ligation.

Key Advantages & Applications
  • Biocompatibility: The reaction occurs under mild, aqueous conditions without the need for a metal catalyst, making it highly suitable for biological systems.[8][9]

  • Specificity: It selectively targets N-terminal cysteine residues.[7]

  • Automation: this compound can be attached to linkers and incorporated directly during solid-phase peptide synthesis (SPPS), allowing for a fully automated process.[6][10]

  • Proven Application: This method has been successfully used to generate potent macrocyclic peptide inhibitors of the Zika virus protease, with the cyclized versions showing up to a 78-fold higher affinity than their linear counterparts.[4][8]

The Established Alternatives: A Comparative Overview

While this compound presents a compelling option for specific applications, it is essential to compare it with the most widely used click chemistry reactions.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the archetypal click reaction, involving the formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[11] It is renowned for its high efficiency and reliability, with reaction rates accelerated by 7 to 8 orders of magnitude compared to the uncatalyzed version.[12]

  • Mechanism: The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[12][13]

  • Key Consideration - Copper Toxicity: The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which largely precludes its use in living systems. To mitigate this, stabilizing ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are employed. These ligands protect the Cu(I) from oxidation and reduce its toxic effects while maintaining catalytic activity.[14][15]

G cluster_reactants Reactants Alkyne Terminal Alkyne Product 1,4-disubstituted Triazole Alkyne->Product Azide Azide Azide->Product Catalyst Cu(I) Catalyst (+ Ligand, e.g., THPTA) Catalyst->Product

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to overcome the toxicity issues of CuAAC, SPAAC is a copper-free click reaction.[16] It has become an indispensable tool for modifying biomolecules in living cells and whole organisms.[17]

  • Mechanism: The driving force for SPAAC is the high ring strain (approx. 18 kcal/mol) of a cyclooctyne, the smallest stable cyclic alkyne.[17] This inherent strain dramatically lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[16]

  • Reagent Choice: The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Reagents like bicyclononyne (BCN) and dibenzocyclooctynol (DIBO) offer a balance of high reactivity and stability.[18] However, some strained alkynes can exhibit side reactions with thiols.[19]

G cluster_reactants Reactants StrainedAlkyne Strained Cyclooctyne (e.g., BCN, DBCO) Product Triazole Product StrainedAlkyne->Product Azide Azide Azide->Product Note Copper-Free Bioorthogonal G A 1. Prepare Biomolecule (e.g., Azide-modified protein) C 3. Perform Click Reaction (Add reagents, incubate) A->C B 2. Prepare Reporter/Drug (e.g., Alkyne-DBCO) B->C D 4. Purification (e.g., Size-Exclusion Chromatography) C->D E 5. Analysis & QC (SDS-PAGE, Mass Spectrometry) D->E

References

A Senior Application Scientist's Guide to Purity Assessment of Cyclic Peptides Synthesized with 2-Cyanoisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Purity in Cyclic Peptide Therapeutics

Cyclic peptides occupy a unique and promising space between small molecules and large biologics in drug discovery. Their constrained conformation enhances metabolic stability, increases receptor affinity, and can improve cell permeability compared to their linear counterparts.[1][2] However, these therapeutic advantages are contingent on achieving exceptionally high purity. The synthesis of cyclic peptides is complex, often leading to a variety of impurities such as truncated or deletion sequences, diastereomers, oxidized forms, and aggregates.[3][4][5] These impurities can drastically alter the biological activity, introduce immunogenic risks, and compromise the safety and efficacy of the final drug product.[6][7]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of cyclic peptides, with a specific focus on those synthesized using 2-Cyanoisonicotinamide (CINA). The CINA-mediated cyclization is a facile and biocompatible "click" reaction that enables the rapid synthesis of macrocyclic peptides, particularly through the reaction between an N-terminal cysteine and a CINA moiety attached to a linker.[8][9][10][11][12] This approach is amenable to automated solid-phase peptide synthesis (SPPS), making it an attractive strategy in medicinal chemistry.[9][11][12] We will explore the causality behind experimental choices, provide validated protocols, and compare the strengths and limitations of orthogonal analytical techniques to ensure a comprehensive and reliable purity assessment.

The Cyclization Step: A Critical Source of Impurities

The intramolecular cyclization of a linear peptide precursor is a critical step where impurities can arise. The reaction must favor the formation of the desired monomeric cyclic peptide over intermolecular reactions that lead to dimers and higher-order oligomers.[3][13] The choice of cyclization reagent is therefore paramount.

This compound (CINA) in Context

The CINA conjugation method leverages the selective and rapid reaction between the nitrile group of CINA and the 1,2-aminothiol of an N-terminal cysteine residue.[9][11] This forms a stable thiazoline heterocycle, effectively cyclizing the peptide under mild, biocompatible conditions (e.g., neutral pH in aqueous solution).[11] This method's key advantage is its high chemoselectivity and compatibility with all canonical amino acids, including other non-terminal cysteine residues.[9]

Below is a diagram illustrating the general workflow for synthesizing and assessing a cyclic peptide using the CINA methodology.

G cluster_0 Synthesis & Cyclization cluster_1 Purification & Analysis SPPS 1. Automated Fmoc/tBu Solid-Phase Peptide Synthesis (Linear Precursor) Cleavage 2. Cleavage from Resin & Global Deprotection SPPS->Cleavage Cyclization 3. CINA-Mediated Cyclization in Solution (pH 7) Cleavage->Cyclization Purification 4. Preparative RP-HPLC (Crude Purification) Cyclization->Purification QC 5. Multi-Technique Purity Assessment Purification->QC Lyophilization 6. Lyophilization (Final Product) QC->Lyophilization

Caption: General workflow from linear peptide synthesis to final product assessment.

Mechanism of CINA-Mediated Cyclization

The reaction proceeds via a nucleophilic attack of the N-terminal cysteine's thiol group on the carbon of the nitrile, followed by an intramolecular attack of the alpha-amino group to form the stable thiazoline ring.

G cluster_0 Mechanism start Linear Peptide Precursor (N-terminal Cys + CINA-Linker) intermediate Thioimidate Intermediate start->intermediate Nucleophilic attack of thiol on nitrile product Cyclic Peptide (Thiazoline Linkage) intermediate->product Intramolecular cyclization

Caption: Simplified mechanism of this compound cyclization.

Comparison with Alternative Cyclization Reagents

While the CINA method is efficient, it's essential to understand its performance relative to other common cyclization strategies. The choice of reagent depends on the peptide sequence, desired bond type, and scalability.

Cyclization Method Reagents Bond Type Advantages Disadvantages
This compound N-terminal Cysteine, CINA-linkerThiazolineBiocompatible, highly chemoselective, rapid reaction at neutral pH, amenable to automation.[8][9]Requires N-terminal Cysteine; introduces a non-native heterocyclic linkage.
Lactam Bridge (Head-to-Tail) HATU, HBTU, PyBOP, EDCAmideForms a native peptide bond; well-established chemistry.[14][15]Risk of racemization; requires careful control of concentration to avoid oligomerization; reagents can be expensive.[15][16]
Disulfide Bridge Cysteine residues, Oxidation (e.g., air, DMSO, iodine)DisulfideMimics natural disulfide bonds; high chemoselectivity under mild conditions.[17]Unstable in reducing environments (e.g., cytosol); potential for scrambled disulfide bonds or oligomerization.[18]
Click Chemistry (CuAAC) Azide and Alkyne-containing amino acids, Cu(I) catalystTriazoleHigh yielding, bioorthogonal, forms a stable triazole ring.[19]Requires incorporation of non-natural amino acids; residual copper catalyst can be toxic and requires removal.
Ring-Closing Metathesis Alkene-containing amino acids, Grubbs' catalystCarbon-Carbon double bondForms a stable, non-native hydrocarbon staple; can be performed on-resin.[18]Requires expensive and air-sensitive ruthenium catalysts; incorporation of specialized amino acids is necessary.

A Multi-Pronged Approach to Purity Assessment

No single analytical technique can provide a complete picture of peptide purity. A robust assessment relies on the orthogonal application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21]

G center Cyclic Peptide Sample hplc RP-HPLC center->hplc ms Mass Spectrometry center->ms nmr NMR Spectroscopy center->nmr hplc_out Purity (%) Retention Time hplc->hplc_out ms_out Molecular Weight Impurity ID ms->ms_out nmr_out Structural Integrity Conformation nmr->nmr_out

Caption: Orthogonal approach for comprehensive purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for quantifying the purity of a peptide sample.[22] It separates the target peptide from its impurities based on differences in hydrophobicity.

  • Principle: The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (ACN) with an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

  • Causality: The use of a gradient (increasing ACN concentration) is crucial. It allows for the elution of both hydrophilic and hydrophobic impurities within a reasonable timeframe while ensuring sharp peaks for accurate quantification. TFA is used to improve peak shape by minimizing secondary interactions with the silica backbone of the column and to provide a source of protons for mass spectrometry analysis.

  • Output: A chromatogram where the area of each peak is proportional to the concentration of the corresponding species. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks.[23][24]

Example HPLC-MS Data Summary

Peak # Retention Time (min) Area % Observed Mass (m/z) Expected Mass (m/z) Identity
110.21.51050.51050.5Deamidated Product
211.596.51049.51049.5Target Cyclic Peptide
311.80.8978.4978.4Deletion Sequence (-Gly)
412.31.21065.51065.5Oxidized Product (+16 Da)
Mass Spectrometry (MS)

MS is an indispensable tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[25] For cyclic peptides, tandem MS (MS/MS) is often required for structural characterization, although interpretation can be complex as the initial fragmentation only linearizes the ring.[20][26]

  • Principle: Molecules are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometers can determine the mass with high accuracy, allowing for the confirmation of the elemental composition.

  • Causality: Coupling HPLC directly to a mass spectrometer (LC-MS) is a powerful combination. It allows for the mass of each peak separated by HPLC to be determined, enabling the confident identification of impurities suggested by the chromatogram (e.g., +16 Da for oxidation, +1 Da for deamidation, or masses corresponding to deletion sequences).[27]

  • Output: A mass spectrum showing the m/z of the target peptide and any co-eluting species. MS/MS spectra provide fragmentation patterns that can help elucidate the sequence and structure.[28]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and MS can confirm purity and mass, they may not reveal subtle structural issues or certain isomeric impurities. NMR is a powerful, non-destructive technique for confirming the precise chemical structure, and assessing conformational homogeneity.[21]

  • Principle: NMR measures the magnetic properties of atomic nuclei (typically ¹H). The chemical environment of each proton in the peptide influences its resonance frequency, resulting in a unique spectral fingerprint.

  • Causality: A 1D ¹H NMR spectrum provides a quick assessment of purity and structural integrity.[29] The presence of unexpected signals or broadening of peaks can indicate impurities or conformational heterogeneity. 2D NMR experiments like COSY and TOCSY are used to assign proton signals to specific amino acid residues, while NOESY provides information on through-space proximities, confirming the 3D fold of the cyclic peptide.[29][30] For purity assessment, comparing the integrals of well-resolved peaks corresponding to the main species against those of impurity signals can provide quantitative information.[25]

  • Output: 1D and 2D spectra that serve as a detailed fingerprint of the molecule's structure. It is particularly adept at identifying and quantifying impurities that are difficult to resolve by HPLC, such as diastereomers.[21]

Experimental Protocols

Protocol 1: On-Resin Synthesis and CINA-Mediated Cyclization

This protocol describes the synthesis of a model linear peptide precursor on a solid support, followed by cleavage and cyclization using this compound chemistry.

  • Linear Peptide Synthesis (SPPS):

    • Utilize standard Fmoc/tBu solid-phase peptide synthesis on a suitable resin (e.g., Rink Amide for a C-terminal amide).[31][32][33]

    • Incorporate the amino acid that will be linked to the CINA moiety (e.g., Fmoc-Lys(Alloc)-OH).

    • Assemble the peptide sequence, ensuring the N-terminal residue is Fmoc-Cys(Trt)-OH.

  • On-Resin CINA Moiety Attachment:

    • Selectively deprotect the Alloc group on the Lysine side chain using Pd(PPh₃)₄ in the presence of a scavenger like PhSiH₃.

    • Couple 2-Cyanoisonicotinic acid to the deprotected lysine side-chain amine using a standard coupling agent like HCTU/DIPEA.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[26]

    • Precipitate the crude linear peptide in cold diethyl ether and centrifuge to collect the pellet.

  • Cyclization Reaction:

    • Dissolve the crude linear peptide in a degassed buffer solution (e.g., 50 mM ammonium bicarbonate, pH 7.5) at a low concentration (0.1-1.0 mg/mL) to favor intramolecular cyclization.[14]

    • Stir the reaction at room temperature and monitor its progress by LC-MS until the linear precursor is consumed (typically 1-4 hours).

  • Workup:

    • Acidify the reaction mixture with a small amount of formic acid or acetic acid.

    • Lyophilize the crude cyclic peptide to obtain a dry powder ready for purification.

Protocol 2: Purity Assessment by Analytical RP-HPLC

This protocol outlines a standard method for determining the purity of the final cyclic peptide product.

  • Sample Preparation:

    • Prepare a stock solution of the lyophilized cyclic peptide in a suitable solvent (e.g., 50% ACN/H₂O) at a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[24]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: 5-65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm or 220 nm (optimal for peptide bonds).[34]

    • Column Temperature: 30-40 °C.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Conclusion and Outlook

The synthesis of high-purity cyclic peptides is a formidable challenge, yet essential for their development as next-generation therapeutics. The this compound conjugation method offers a facile and efficient route to these valuable molecules.[12] However, its advantages in synthesis must be paired with rigorous analytical characterization. This guide underscores the necessity of an orthogonal approach, combining RP-HPLC for quantification, mass spectrometry for identity confirmation, and NMR spectroscopy for ultimate structural validation. By understanding the principles behind each technique and implementing validated protocols, researchers can confidently assess the purity of their synthesized cyclic peptides, ensuring the quality, safety, and efficacy required for advancing these promising compounds from the bench to the clinic.

References

A Tale of Two Reagents: A Head-to-Head Comparison of PyBOP and 2-Cyanoisonicotinamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of peptide synthesis, the choice of reagents is paramount to achieving desired outcomes, from the routine assembly of linear sequences to the intricate construction of conformationally constrained macrocycles. This guide provides an in-depth, head-to-head comparison of two noteworthy reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 2-Cyanoisonicotinamide (CINA). While both play crucial roles in modern peptide chemistry, their applications diverge significantly. PyBOP stands as a stalwart for general peptide bond formation, whereas CINA has emerged as a specialized tool for peptide macrocyclization. This analysis will elucidate their respective mechanisms, performance characteristics, and ideal use cases, supported by experimental data and protocols to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

Section 1: PyBOP - The Workhorse of Peptide Coupling

PyBOP is a phosphonium salt-based coupling reagent that has become a mainstay in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][2] Its popularity is rooted in its high efficiency, rapid reaction kinetics, and a favorable safety profile compared to its predecessor, BOP, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][4]

Mechanism of Action: Formation of a Reactive OBt Ester

PyBOP facilitates the formation of an amide bond by activating the carboxylic acid of an N-terminally protected amino acid. The core of its mechanism is the in situ generation of a highly reactive 1-hydroxybenzotriazole (OBt) ester intermediate.[5][6] This activated ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of a stable peptide bond. The reaction is conducted in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the deprotonation of the carboxylic acid.[5]

PyBOP_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid N-Protected Amino Acid (R-COOH) Active_Ester OBt Active Ester Carboxylic_Acid->Active_Ester + PyBOP + Base PyBOP PyBOP Base Base (e.g., DIPEA) Peptide_Bond Elongated Peptide Active_Ester->Peptide_Bond + Amine Amine N-terminal Amine (H₂N-Peptide)

Caption: Mechanism of PyBOP-mediated peptide bond formation.

Performance and Applications

PyBOP is recognized for its high coupling efficiency and rapid reaction times, often completing within 10 to 60 minutes.[7] It is a versatile reagent suitable for a wide range of amino acids, including those with sensitive side chains.[2]

Table 1: Performance Metrics of PyBOP in Peptide Synthesis

FeaturePerformanceNotes
Coupling Efficiency HighGenerally provides high yields for standard and some difficult couplings.[7]
Racemization LowThe formation of the OBt active ester minimizes the risk of racemization.[5][8]
Reaction Time FastTypically 10-60 minutes for standard couplings.[7]
Byproducts Non-carcinogenicAvoids the formation of HMPA, a significant advantage over BOP.[3]
Solubility GoodSoluble in common SPPS solvents like DMF.
Experimental Protocol: Standard PyBOP Coupling in Fmoc-SPPS

The following protocol outlines a single coupling cycle using PyBOP in manual Fmoc solid-phase peptide synthesis.[5]

1. Resin Swelling and Deprotection:

  • Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 30-120 minutes.

3. Washing:

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.

PyBOP_SPPS_Workflow Start Fmoc-Protected Peptide on Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Activation Amino Acid Activation (Fmoc-AA-OH + PyBOP + DIPEA) Washing1->Activation Coupling Coupling Reaction Activation->Coupling Washing2 DMF/DCM/DMF Wash Coupling->Washing2 End Elongated Peptide on Resin Washing2->End CINA_Mechanism Linear_Peptide Linear Peptide with N-terminal Cysteine and C-terminal CINA Cyclization Spontaneous Cyclization (Aqueous, Neutral pH) Linear_Peptide->Cyclization Cyclic_Peptide Macrocyclic Peptide Cyclization->Cyclic_Peptide

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Cyanoisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. While 2-Cyanoisonicotinamide is a valuable reagent in medicinal chemistry, particularly in the synthesis of peptide inhibitors, its handling and disposal demand meticulous attention to safety protocols due to its chemical structure incorporating a cyanide group.[1][2][3][4] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of your personnel and compliance with environmental regulations. Our approach is grounded in established safety principles for handling cyanide-containing compounds, tailored to the specific context of a research laboratory.

Foundational Safety Principles: Understanding the Hazard

This compound, while a solid under standard conditions, presents a significant hazard primarily due to its cyano (-CN) functional group. The primary risk associated with cyanide compounds is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[5][6][7] Furthermore, as with many specialized organic reagents, its long-term environmental and health effects may not be fully elucidated, necessitating its treatment as hazardous waste. The Safety Data Sheet (SDS) for this compound indicates it may cause respiratory sensitization and is harmful to aquatic life, reinforcing the need for controlled disposal.[8]

Key Hazard Considerations:

HazardCausality & Risk Mitigation
Hydrogen Cyanide (HCN) Gas Generation Contact with acidic substances protonates the cyanide ion, leading to the rapid evolution of HCN, a potent, fast-acting poison. Mitigation: Strictly segregate all this compound waste from acidic waste streams.[5][7] All handling and initial decontamination steps must be performed in a certified chemical fume hood.[5][9]
Acute Toxicity While the toxicity of this compound itself is not as pronounced as simple cyanide salts, the cyano group warrants treating it with a high degree of caution. Inhalation, ingestion, or skin absorption could be harmful. Mitigation: Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9]
Environmental Hazard The compound is classified as harmful to aquatic life.[8] Improper disposal can lead to contamination of waterways. Mitigation: Never dispose of this compound or its contaminated materials down the drain. All waste must be collected and disposed of as hazardous chemical waste.

Waste Segregation and Collection: A Proactive Approach

Proper disposal begins at the point of generation. A dedicated and clearly labeled waste collection system is non-negotiable when working with cyanide-containing compounds.[5][10]

Establishing a Designated Waste Accumulation Area

Within your laboratory, designate a specific area inside a certified chemical fume hood for the accumulation of this compound waste.[10] This area should be clearly marked with signage indicating "Cyanide-Containing Waste – No Acids."[10]

Waste Stream Separation

To ensure safety and proper disposal, segregate waste into three distinct streams:

  • Solid Waste: This includes contaminated consumables such as gloves, paper towels, weighing papers, and any un-rinsed "empty" containers of the original reagent.[5][9] Note that under the Resource Conservation and Recovery Act (RCRA), containers of acutely toxic (P-listed) chemicals are considered hazardous waste even when empty.[9]

  • Liquid Waste (Non-aqueous/Organic): This stream is for solutions of this compound in organic solvents.

  • Liquid Waste (Aqueous): This is for any aqueous solutions containing this compound. These should be kept basic (pH > 10) to prevent HCN generation.

All waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[9]

Step-by-Step Disposal and Decontamination Protocol

The following workflow provides a systematic approach to handling and disposing of this compound and associated materials.

G cluster_0 Disposal Workflow A Step 1: Don PPE (Lab coat, goggles, nitrile gloves) B Step 2: Segregate Waste at Point of Use (Solid, Liquid-Aqueous, Liquid-Organic) A->B C Step 3: Transfer Waste to Labeled, Dedicated Containers (Keep containers closed) B->C D Step 4: Decontaminate Glassware & Surfaces (Inside a fume hood) C->D E Step 5: Collect Decontamination Waste (Rinsate and wipes) D->E F Step 6: Final Hand Washing E->F G Step 7: Arrange for Hazardous Waste Pickup (Contact EH&S) F->G

Caption: Workflow for this compound Disposal.

Detailed Decontamination Procedure

All glassware and surfaces that have come into contact with this compound must be decontaminated to ensure the removal of residual cyanide. This process must be performed within a certified chemical fume hood.[10]

Required Materials:

  • pH 10 buffer solution

  • Freshly prepared 10% bleach solution (sodium hypochlorite)

  • Waste containers for aqueous cyanide waste and solid cyanide waste

Procedure:

  • Initial Rinse (pH 10 Buffer): Rinse the contaminated glassware or wipe the surface with a pH 10 buffer solution.[10] This ensures an alkaline environment, preventing HCN formation during the subsequent oxidation step. Collect this rinsate in the dedicated aqueous cyanide waste container.[10]

  • Oxidative Decontamination (Bleach Solution): Carefully rinse the items or wipe the surfaces with a freshly prepared 10% bleach solution.[6][10] The hypochlorite will oxidize the cyanide to the less toxic cyanate ion.

    • Causality: The choice of an alkaline environment is critical. Under acidic conditions, bleach can react with cyanide to produce highly toxic cyanogen chloride gas. The initial alkaline rinse provides a layer of safety.

  • Collection of Decontamination Waste: All rinsate from the bleach step and any used wipes must be collected as cyanide-containing hazardous waste.[10]

  • Final Cleaning: After decontamination, glassware can be washed with soap and water.[6]

Spill Response Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

G cluster_spill Spill Response Logic start Spill Occurs location Location? start->location hood Inside Fume Hood location->hood Inside lab Outside Fume Hood location->lab Outside decontaminate Decontaminate surfaces using protocol (Sec 3.1). Collect all materials as waste. hood->decontaminate evacuate Evacuate immediate area. Alert colleagues. lab->evacuate contact Contact Lab Supervisor and Institutional EH&S. evacuate->contact

Caption: Decision tree for spill response.

  • Spills Inside a Fume Hood: For small spills contained entirely within a chemical fume hood, follow the decontamination procedure outlined in Section 3.1.[5] Clean the affected surfaces first with a pH 10 buffer, followed by a 10% bleach solution. All cleaning materials must be disposed of as cyanide-containing hazardous waste.[5][10]

  • Spills Outside a Fume Hood: Evacuate the immediate area and alert others.[5][6] Contact your institution's Environmental Health & Safety (EH&S) department immediately for guidance and cleanup assistance.[9] Do not attempt to clean up a spill outside of a fume hood without specific training and appropriate respiratory protection.

Final Disposal Pathway

All collected waste streams—solid, non-aqueous liquid, and aqueous liquid—are considered hazardous waste. They must be clearly labeled with "Hazardous Waste - Cyanide" and a description of the contents.[10] Follow your institution's procedures for requesting a hazardous waste pickup from the EH&S department.[9][10] Do not mix cyanide waste with other chemical waste streams.[9]

By adhering to these rigorous procedures, you build a self-validating system of safety and compliance, ensuring that your innovative research does not come at the cost of laboratory safety or environmental responsibility.

References

A Guide to the Safe Handling of 2-Cyanoisonicotinamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols for the handling and disposal of 2-Cyanoisonicotinamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to mitigate risks, ensure regulatory compliance, and foster a culture of safety within the laboratory.

Immediate Safety Briefing: Understanding the Risks

This compound presents a dual-threat profile. The known hazards from a mixture containing this compound include:

  • Respiratory Sensitization: Inhalation may lead to allergy or asthma-like symptoms.[1]

  • Aquatic Toxicity: The substance is harmful to aquatic life.[1]

Given the cyano moiety, it is prudent to also consider the potential for:

  • Acute Toxicity: Although not confirmed for this specific molecule, many organic nitriles can release hydrogen cyanide (HCN) gas, which is highly toxic if inhaled, ingested, or absorbed through the skin.[2][3]

Therefore, all handling procedures must be designed to prevent exposure through inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

ScenarioRequired Personal Protective EquipmentSpecifications and Best Practices
Weighing and Handling Solid Compound • Double Nitrile Gloves• Chemical Splash Goggles• Face Shield• Lab Coat• Respiratory ProtectionGloves: Double gloving is mandatory to prevent skin contact.[4][5] Inspect gloves for any signs of degradation or punctures before use. Eye/Face Protection: Chemical splash goggles are essential. A face shield provides an additional layer of protection against splashes and airborne particles.[4][6]Respiratory Protection: Use an appropriate respirator as determined by a workplace hazard assessment.
Working with Solutions • Double Nitrile Gloves• Chemical Splash Goggles• Lab CoatGloves: Chemical-resistant gloves are required.[4][6]Eye Protection: Goggles protect against splashes.[4][6]
General Laboratory Operations • Nitrile Gloves• Safety Glasses• Lab CoatStandard laboratory PPE is sufficient when not directly handling the compound.

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is critical for minimizing risk. The following diagram illustrates the key stages of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_sds Review SDS & SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_buddy Establish Buddy System prep_hood->prep_buddy handle_weigh Weigh Solid in Fume Hood prep_buddy->handle_weigh Proceed to Handling handle_solution Prepare Solutions in Fume Hood handle_weigh->handle_solution handle_transport Use Secondary Containment for Transport handle_solution->handle_transport cleanup_decon Decontaminate Glassware & Surfaces handle_transport->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Cyanide Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via EH&S cleanup_waste->cleanup_disposal

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

1. Preparation and Precautionary Measures:

  • Review Documentation: Before any work begins, thoroughly review the available Safety Data Sheet and any internal Standard Operating Procedures (SOPs).[2]

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][4]

  • Buddy System: Never work alone when handling this compound. A "buddy" system ensures that someone is available to provide assistance in an emergency.[6]

  • Ventilation: Ensure that the chemical fume hood is functioning correctly before starting any procedure.[6]

2. Handling the Solid Compound:

  • Weighing: Weigh the solid compound within the chemical fume hood to prevent the inhalation of any airborne particles.[5]

  • Static Discharge: Take precautionary measures against static discharge, which can cause fine powders to become airborne.

3. Preparing Solutions:

  • Solvent Addition: Add solvents to the solid compound slowly and carefully to avoid splashing.

  • Avoid Acids: Do not allow this compound to come into contact with strong acids, as this could potentially lead to the release of highly toxic hydrogen cyanide gas.[2]

4. Storage:

  • Containers: Store this compound in a tightly sealed, clearly labeled container.[2]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention.
Eye Contact Flush the eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.
Spill For a small spill within a fume hood, use an appropriate absorbent material, and decontaminate the area. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[7]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including gloves, paper towels, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.[2][4]

  • P-Listed Waste Consideration: Many cyanide compounds are considered P-listed (acutely toxic) by the Environmental Protection Agency (EPA). This means that even the empty container must be managed as hazardous waste.[2][5]

  • EH&S Coordination: Contact your institution's EH&S department to establish the correct waste stream and to arrange for the pickup and disposal of all this compound waste.[2][4]

By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanoisonicotinamide
Reactant of Route 2
Reactant of Route 2
2-Cyanoisonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.